molecular formula C6H9N3O2 B2526112 3-nitro-1-propyl-1H-pyrazole CAS No. 1003011-58-2

3-nitro-1-propyl-1H-pyrazole

Cat. No.: B2526112
CAS No.: 1003011-58-2
M. Wt: 155.157
InChI Key: BXOIIAJTJVXWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-1-propyl-1H-pyrazole (CAS 1003011-58-2) is a pyrazole-based heterocyclic compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol . Pyrazole derivatives are a pharmacologically significant active scaffold present in a wide range of therapeutic agents, making them a privileged structure in medicinal chemistry . These compounds are frequently investigated as key synthetic intermediates and building blocks in organic synthesis, particularly for the development of novel molecules with potential biological activities . Research into pyrazole derivatives, including nitropyrazoles, has shown they possess diverse pharmacological properties, such as antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant activities . The nitro group on the pyrazole ring can serve as a versatile functional handle for further chemical transformations, such as reduction to amino groups, facilitating the exploration of structure-activity relationships . This compound is intended for research applications only in fields such as drug discovery, chemical biology, and materials science. Handle with appropriate precautions, as pyrazole derivatives may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-4-8-5-3-6(7-8)9(10)11/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOIIAJTJVXWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-nitro-1-propyl-1H-pyrazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-nitro-1-propyl-1H-pyrazole, a functionalized heterocyclic compound of interest in medicinal chemistry and materials science. While direct extensive literature on this specific molecule is nascent, this document synthesizes established principles of pyrazole chemistry to detail a proposed synthetic route, predict its physicochemical and spectroscopic properties, and explore its potential applications. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this and related molecular scaffolds.

Introduction: The Significance of the Nitropyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties, including its aromaticity and ability to participate in hydrogen bonding, make it a privileged scaffold in the design of bioactive molecules.[3] The introduction of a nitro group onto the pyrazole ring dramatically influences its chemical personality. The strong electron-withdrawing nature of the nitro group enhances the acidity of the ring protons and modifies the reactivity of the scaffold, making nitropyrazoles versatile intermediates for further functionalization.[4]

Derivatives of nitropyrazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Furthermore, the high nitrogen content and energetic properties of some nitropyrazole derivatives have led to their investigation as advanced energetic materials.[4] This guide focuses specifically on the 1-propyl substituted 3-nitropyrazole, exploring the interplay between the pyrazole core, the directing influence of the nitro group, and the physicochemical contribution of the propyl substituent.

Chemical Structure and Identification

The molecular structure of this compound consists of a central pyrazole ring. A nitro group (-NO2) is attached at the 3-position, and a propyl group (-CH2CH2CH3) is bonded to the nitrogen atom at the 1-position.

Structural Diagram

Caption: Chemical structure of this compound.

Chemical Identifiers
IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number Not availableN/A
Molecular Formula C6H9N3O2[5]
Molecular Weight 155.16 g/mol [5]
SMILES CCCN1C=C(C=N1)[O-][5]
InChIKey InChIKey=DSFIYUVXUWAOJH-UHFFFAOYSA-N[6]

Synthesis of this compound: A Proposed Methodology

The synthesis of this compound can be logically approached in a two-step process, starting from the commercially available pyrazole. The first step involves the nitration of the pyrazole ring to form the key intermediate, 3-nitro-1H-pyrazole. The second step is the N-alkylation of this intermediate with a suitable propylating agent.

Synthesis Workflow

G pyrazole Pyrazole nitration Nitration (Mixed Acid) pyrazole->nitration intermediate 3-nitro-1H-pyrazole nitration->intermediate alkylation N-Alkylation (Propyl Bromide, Base) intermediate->alkylation product This compound alkylation->product purification Purification (Chromatography) product->purification

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-nitro-1H-pyrazole

The synthesis of 3-nitro-1H-pyrazole is well-documented and typically involves the nitration of pyrazole followed by a thermal rearrangement of the N-nitropyrazole intermediate.[7][8]

  • Reaction: Pyrazole is first nitrated using a mixture of nitric acid and sulfuric acid to yield N-nitropyrazole. This intermediate is then heated in a high-boiling solvent, such as benzonitrile or n-octanol, to induce a rearrangement to the more stable 3-nitro-1H-pyrazole.[7][8]

  • Rationale: The use of a mixed acid provides the necessary nitronium ion for the initial electrophilic attack on the pyrazole nitrogen. The subsequent thermal rearrangement is a known phenomenon for N-nitropyrazoles, leading to the C-nitrated product.[9]

  • Procedure:

    • To a stirred solution of pyrazole in a suitable solvent, a cooled mixture of concentrated nitric and sulfuric acid is added dropwise, maintaining a low temperature (e.g., <15 °C).

    • After the addition is complete, the reaction is stirred for several hours to ensure complete formation of N-nitropyrazole.

    • The intermediate is isolated and then refluxed in a high-boiling solvent (e.g., benzonitrile) for 2-3 hours.[8]

    • Upon cooling, the product, 3-nitro-1H-pyrazole, precipitates and can be collected by filtration.

Step 2: N-Alkylation to this compound

The introduction of the propyl group onto the nitrogen of 3-nitro-1H-pyrazole can be achieved through standard N-alkylation procedures.

  • Reaction: 3-nitro-1H-pyrazole is reacted with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.

  • Rationale: The base deprotonates the acidic N-H of the pyrazole ring, forming a nucleophilic pyrazolate anion. This anion then displaces the halide from the propylating agent in an SN2 reaction. The presence of the electron-withdrawing nitro group increases the acidity of the N-H proton, facilitating deprotonation.

  • Procedure:

    • 3-nitro-1H-pyrazole is dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

    • A suitable base, such as potassium carbonate or sodium hydride, is added to the solution.

    • 1-bromopropane (or 1-iodopropane) is added, and the mixture is heated to facilitate the reaction.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

    • The crude product is then purified, typically by column chromatography, to yield pure this compound.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties
PropertyPredicted ValueRationale
Appearance Colorless to pale yellow oil or low-melting solidThe introduction of the propyl group is expected to lower the melting point compared to the solid 3-nitro-1H-pyrazole.
Melting Point Lower than 3-nitro-1H-pyrazole (173-177 °C)[7]The disruption of intermolecular hydrogen bonding due to N-alkylation will significantly decrease the melting point.
Boiling Point > 200 °C (at atmospheric pressure)Expected to be a relatively high-boiling liquid due to its polarity and molecular weight.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in water.The propyl chain increases lipophilicity compared to the parent compound.
Expected Spectroscopic Data

The spectroscopic data for this compound can be anticipated by analyzing the expected signals for each part of the molecule.

SpectroscopyExpected Features
¹H NMR - Signals for the propyl group: a triplet around 0.9 ppm (CH3), a sextet around 1.8 ppm (CH2), and a triplet around 4.2 ppm (N-CH2). - Signals for the pyrazole ring protons: two doublets in the aromatic region (likely between 7.0 and 8.5 ppm).
¹³C NMR - Signals for the propyl group: three distinct peaks in the aliphatic region (~11, 23, and 50 ppm). - Signals for the pyrazole ring carbons: three peaks in the aromatic/heteroaromatic region, with the carbon bearing the nitro group being the most deshielded.
IR Spectroscopy - Strong asymmetric and symmetric stretching bands for the nitro group (~1550 and 1350 cm⁻¹). - C-H stretching bands for the alkyl chain and aromatic ring (~2800-3100 cm⁻¹). - C=N and C=C stretching vibrations of the pyrazole ring.
Mass Spectrometry - A molecular ion peak (M+) corresponding to the molecular weight of 155.16. - Fragmentation patterns showing the loss of the propyl group and the nitro group.

Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of the aromatic pyrazole ring, the electron-withdrawing nitro group, and the N-propyl substituent.

Chemical Reactivity
  • Further Ring Functionalization: The pyrazole ring can potentially undergo further electrophilic substitution, although the nitro group will be deactivating. The position of further substitution will be directed by the existing substituents.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which opens up a vast array of further chemical transformations. This amino-pyrazole derivative would be a valuable building block for the synthesis of more complex molecules.

  • Reactions of the Propyl Chain: The propyl group is generally unreactive but can undergo free-radical halogenation under specific conditions.

Potential Applications in Drug Discovery and Development

The this compound scaffold holds promise in several areas of medicinal chemistry. The pyrazole core is a well-established pharmacophore, and the substituents offer opportunities for fine-tuning the molecule's properties.[2][3]

  • Enzyme Inhibitors: The pyrazole nucleus is present in several known enzyme inhibitors. The specific substitution pattern of this compound could be explored for activity against various enzyme targets.

  • Antimicrobial Agents: Nitrated heterocyclic compounds have a history of use as antimicrobial agents. The potential antibacterial and antifungal properties of this molecule warrant investigation.

  • Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the creation of a library of more complex pyrazole derivatives for high-throughput screening in drug discovery programs.

Safety and Handling

Nitrated organic compounds should be handled with care due to their potential energetic properties. While this compound is not expected to be a primary explosive, appropriate safety precautions should be taken.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: The specific toxicity of this compound is unknown. As with any new chemical, it should be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.

Conclusion

This compound represents an intriguing, yet underexplored, molecule within the broader class of nitropyrazoles. Based on established chemical principles, a reliable synthetic pathway can be proposed, and its physicochemical and spectroscopic properties can be reasonably predicted. The combination of the biologically active pyrazole scaffold, the versatile nitro functional group, and the modulating propyl substituent makes this compound a promising candidate for further investigation in medicinal chemistry and materials science. This guide provides a foundational framework for researchers to begin exploring the potential of this and related compounds.

References

  • Semantic Scholar. (n.d.). Synthesis of 3-Nitropyrazole. Retrieved February 3, 2026, from [Link]

  • MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved February 3, 2026, from [Link]

  • MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved February 3, 2026, from [Link]

  • Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 3-Nitropyrazole. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). US4235995A - 3-Nitropyrazole derivatives.
  • MDPI. (2020, July 30). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (n.d.). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). This compound-4-carboxylic acid (C7H9N3O4). Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). This compound-4-carbonitrile. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 3-Nitro-1-(1-propylbutyl)-1H-pyrazole. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (2016, April 1). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PMC. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (2014, September 15). Cycloadditions of Noncomplementary Substituted 1,2,3-Triazines. Organic Letters. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). US11090288B2 - Pyrazole derivatives and their uses thereof.
  • Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole.
  • PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (n.d.). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). Inorganic Chemistry. Retrieved February 3, 2026, from [Link]

  • European Patent Office. (n.d.). EP 0411507 A1 - Pyrazole derivatives, their production and use. Retrieved February 3, 2026, from [Link]

  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET - 3-Nitro-1H-pyrazole. Retrieved February 3, 2026, from [Link]

  • MDPI. (2025, November 5). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Retrieved February 3, 2026, from [Link]

  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved February 3, 2026, from [Link]

Sources

An In-Depth Technical Guide to 1-propyl-3-nitro-1H-pyrazole: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a nitro group to the pyrazole ring can significantly modulate its electronic properties and biological activity, making nitropyrazole derivatives attractive targets for drug discovery and development. This guide provides a comprehensive technical overview of 1-propyl-3-nitro-1H-pyrazole, a representative N-alkylated nitropyrazole. While this specific compound is not extensively documented in public databases, this guide will detail its logical synthesis, predicted physicochemical and spectroscopic properties, and potential applications based on established knowledge of related compounds.

PART 1: Core Identifiers and Physicochemical Properties

As of the latest searches, a specific CAS (Chemical Abstracts Service) Registry Number has not been assigned to 1-propyl-3-nitro-1H-pyrazole. This indicates that the compound may be a novel or less-common chemical entity. The process for obtaining a CAS number involves submitting the unique substance to the CAS Registry for registration.[1][2][3]

IdentifierValueSource
IUPAC Name 1-propyl-3-nitro-1H-pyrazole-
Molecular Formula C₆H₉N₃O₂Calculated
Molecular Weight 155.16 g/mol Calculated
CAS Number Not Assigned[4][5]

PART 2: Synthesis of 1-propyl-3-nitro-1H-pyrazole

The synthesis of 1-propyl-3-nitro-1H-pyrazole can be logically achieved through a two-step process: the synthesis of the 3-nitro-1H-pyrazole precursor followed by its N-alkylation.

Step 1: Synthesis of 3-nitro-1H-pyrazole

The established method for synthesizing 3-nitro-1H-pyrazole involves the nitration of pyrazole to form an N-nitropyrazole intermediate, which then undergoes thermal rearrangement.[6][7]

Reaction Scheme:

Synthesis of 3-nitro-1H-pyrazole pyrazole Pyrazole nitrating_agent HNO₃ / Ac₂O n_nitropyrazole N-nitropyrazole pyrazole->n_nitropyrazole Nitration rearrangement Heat (Δ) three_nitropyrazole 3-nitro-1H-pyrazole n_nitropyrazole->three_nitropyrazole Rearrangement

Figure 1: General reaction scheme for the synthesis of 3-nitro-1H-pyrazole.

Experimental Protocol:

  • Nitration of Pyrazole: In a flask equipped with a stirrer and cooled in an ice bath, acetic anhydride is added. Concentrated nitric acid is then added dropwise while maintaining the temperature below 10°C. Pyrazole is subsequently added portion-wise to this nitrating mixture. The reaction is stirred for several hours at a controlled temperature.

  • Formation of N-nitropyrazole: The reaction mixture is then carefully poured into ice water, leading to the precipitation of N-nitropyrazole. The solid is collected by filtration, washed with cold water, and dried.

  • Thermal Rearrangement: The dried N-nitropyrazole is suspended in a high-boiling point solvent such as benzonitrile and heated to approximately 180°C for several hours.[8]

  • Isolation of 3-nitro-1H-pyrazole: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid 3-nitro-1H-pyrazole is collected by filtration, washed, and can be further purified by recrystallization.[8]

Step 2: N-Alkylation of 3-nitro-1H-pyrazole

The introduction of the propyl group at the N1 position of the pyrazole ring can be achieved through a standard N-alkylation reaction using an alkyl halide in the presence of a base.

Reaction Scheme:

N-Alkylation of 3-nitro-1H-pyrazole three_nitropyrazole 3-nitro-1H-pyrazole propyl_iodide 1-Iodopropane base K₂CO₃ / DMF product 1-propyl-3-nitro-1H-pyrazole three_nitropyrazole->product N-Alkylation

Sources

N-alkyl nitropyrazole derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, yet its nitro-functionalized derivatives—N-alkyl nitropyrazoles—remain an underutilized class in drug discovery, often overshadowed by their reputation in energetic materials. This guide bridges that gap, providing a rigorous analysis of the synthetic challenges (specifically regioselectivity), structure-activity relationships (SAR), and metabolic liabilities associated with this motif. We present a validated protocol for regioselective N-alkylation and a strategic framework for leveraging the nitro group’s electronic properties while mitigating genotoxic risks.

Introduction: The Dual-Edge of the Nitro Group

In medicinal chemistry, the nitro group (


) is frequently viewed with skepticism due to its association with mutagenicity (Ames positive) and hepatotoxicity. However, when strategically placed on a robust heteroaromatic scaffold like pyrazole, it serves as a potent electronic modulator.
  • Electronic Utility: The nitro group is a strong electron-withdrawing group (EWG) (

    
    ). On a pyrazole ring, it significantly lowers the 
    
    
    
    of the remaining protons and alters the dipole moment, enhancing binding interactions with electron-rich receptor pockets.
  • Metabolic Liability: The primary risk is bioreductive activation by nitroreductases (type I and II), leading to reactive nitroso and hydroxylamine intermediates capable of DNA alkylation.

  • The N-Alkyl Solution: Alkylation of the pyrazole nitrogen is not merely a protecting group strategy; it is a critical SAR tool. It locks the tautomeric equilibrium, modulates lipophilicity (

    
    ), and sterically hinders nitroreductase access, potentially improving the safety profile.
    

Synthetic Mastery: Regioselective N-Alkylation

The synthesis of N-alkyl nitropyrazoles is deceptively simple. While 4-nitropyrazole presents no regioselectivity issues due to symmetry, 3(5)-nitropyrazole poses a classic tautomeric challenge.

The Regioselectivity Paradox

3(5)-Nitropyrazole exists in equilibrium. Alkylation can occur at:

  • N1 (Distal): Yields 1-alkyl-3-nitropyrazole.

  • N2 (Proximal): Yields 1-alkyl-5-nitropyrazole.

Expert Insight: The nitro group exerts a strong inductive effect (


), reducing the nucleophilicity of the adjacent nitrogen (N2). Consequently, under standard basic conditions (

), alkylation preferentially occurs at the distal nitrogen (N1), favoring the 1-alkyl-3-nitropyrazole isomer. However, steric bulk in the alkylating agent or coordination effects (e.g., using

) can shift this ratio.
Visualizing the Reaction Pathway

The following diagram illustrates the tautomeric equilibrium and the divergence in alkylation pathways.

G Tautomer 3(5)-Nitropyrazole (Tautomeric Equilibrium) Base Deprotonation (NaH / K2CO3) Tautomer->Base -H+ Anion Nitropyrazolate Anion (Resonance Hybrid) Base->Anion Product3 Major Product 1-alkyl-3-nitropyrazole (Thermodynamic/Kinetic) Anion->Product3 Alkylation at N1 (Distal to NO2) Product5 Minor Product 1-alkyl-5-nitropyrazole (Steric Clash) Anion->Product5 Alkylation at N2 (Proximal to NO2)

Caption: Regioselective alkylation pathways of 3(5)-nitropyrazole. The electron-withdrawing nitro group deactivates the proximal nitrogen, favoring N1 substitution.

Validated Experimental Protocol

Objective: Synthesis of 1-benzyl-3-nitropyrazole via


 displacement.
Scale:  5.0 mmol.
Reagents & Materials
  • Substrate: 3-Nitropyrazole (565 mg, 5.0 mmol).

  • Electrophile: Benzyl bromide (0.65 mL, 5.5 mmol, 1.1 equiv).

  • Base: Sodium Hydride (60% in oil, 240 mg, 6.0 mmol, 1.2 equiv). Note:

    
     in Acetone is a milder alternative but slower.
    
  • Solvent: Anhydrous DMF (10 mL).

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add 3-nitropyrazole and dissolve in anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH portion-wise over 5 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of the pyrazolate anion).

  • Alkylation: Add benzyl bromide dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product is typically less polar than the starting material.

  • Quench & Workup: Carefully quench with saturated

    
     (5 mL). Dilute with water (30 mL) and extract with EtOAc (
    
    
    
    mL).
  • Purification: Wash combined organics with brine (

    
    ), dry over 
    
    
    
    , and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
  • Validation:

    • Yield: Expect 75-85%.

    • Regioisomer Check:

      
       NMR is definitive. The H-5 proton in 1-alkyl-3-nitropyrazole typically appears as a doublet (
      
      
      
      ppm) with a characteristic coupling constant (
      
      
      Hz) to H-4. In the 5-nitro isomer, the H-3 proton is often shifted further downfield due to the adjacent nitro group, but spatial NOE experiments are the gold standard for confirmation.

Medicinal Chemistry: SAR & Metabolic Stability

Structure-Activity Relationship (SAR)

When designing drugs with this scaffold, the N-alkyl chain is the primary handle for optimizing physicochemical properties.

ParameterEffect of N-AlkylationDesign Recommendation
Lipophilicity (

)
Increases significantly.Use short chains (Methyl, Ethyl) or polar side chains (e.g., morpholino-ethyl) to maintain water solubility.
Metabolic Stability Increases resistance to nitro-reduction.Bulky groups (Isopropyl, tert-butyl) at N1 can sterically shield the nitro group from reductase enzymes.
Potency Modulates binding pocket fit.Aryl-alkyl groups (Benzyl, Phenethyl) often engage in

-stacking interactions within kinase hydrophobic pockets.
The "Nitro Problem": Mitigation Strategy

The metabolic reduction of the nitro group follows a stepwise pathway:



The hydroxylamine  intermediate is the toxicophore responsible for DNA adducts. To mitigate this:
  • Steric Shielding: As mentioned, bulky N-alkyl groups hinder the approach of reductases.

  • Electronic Tuning: Adding electron-donating groups (EDGs) to the pyrazole ring (e.g., at C4) makes the nitro group harder to reduce (lowers reduction potential).

Biological Signaling Pathway: Kinase Inhibition

N-alkyl nitropyrazoles have shown promise as inhibitors in the MAPK/ERK pathway, often acting as bioisosteres for more complex bicyclic systems.

Pathway GF Growth Factor (EGF/VEGF) RTK RTK Receptor (EGFR/VEGFR) GF->RTK RAS RAS-GTP RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Inhibitor N-Alkyl Nitropyrazole (Inhibitor) Inhibitor->RTK ATP Competition Inhibitor->RAF Allosteric Modulation

Caption: Potential intervention points of nitropyrazole derivatives in the MAPK signaling cascade.

References

  • Regioselectivity in Pyrazole Alkylation : M. A. P. Martins et al., "Regiochemistry of the reaction of 3(5)-substituted pyrazoles with alkylating agents," Chemical Reviews, 2004.

  • Nitro Group in Medicinal Chemistry : D. A. Williams, "Nitro Group Toxicity and Bioactivation," Journal of Medicinal Chemistry, 2008.

  • Anticancer Activity of Pyrazoles : K. M. Dawood et al., "Synthesis and anticancer activity of some new pyrazole derivatives," European Journal of Medicinal Chemistry, 2013.

  • Nitropyrazole Synthesis : J. W. A. M. Janssen et al., "Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles," The Journal of Organic Chemistry, 1973.

  • Metabolic Stability : S. Patterson et al., "Metabolic activation of nitro-compounds," Chemical Research in Toxicology, 2020.

Regioselective Alkylation of 3(5)-Nitropyrazoles: Mechanistic Insights & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the alkylation patterns of 3(5)-nitropyrazole, focusing on the mechanistic drivers of regioselectivity and providing actionable protocols for obtaining specific isomers.

Executive Summary

The alkylation of 3(5)-nitropyrazole presents a classic problem in heterocyclic chemistry: distinguishing between two non-equivalent nitrogen nucleophiles in an ambident anion. For researchers in drug discovery and energetic materials, controlling this selectivity is critical, as the resulting 1-alkyl-3-nitropyrazole and 1-alkyl-5-nitropyrazole isomers exhibit vastly different metabolic stabilities, dipole moments, and detonation velocities.

This guide establishes that 1-alkyl-3-nitropyrazole is the thermodynamically and kinetically favored product under standard basic alkylation and Mitsunobu conditions. Accessing the 1-alkyl-5-nitropyrazole isomer requires specific "de novo" cyclization strategies or laborious chromatographic separation from alkylation mixtures, where it typically constitutes a minor fraction (10–30%).

Mechanistic Underpinnings

Tautomerism and Anion Formation

Unsubstituted 3-nitropyrazole exists in a tautomeric equilibrium. While often drawn as 3-nitropyrazole (1), the proton shuttles between N1 and N2. In solution, the 3-nitro tautomer is generally favored over the 5-nitro tautomer due to the electron-withdrawing nature of the nitro group, which increases the acidity of the adjacent NH proton, and intramolecular hydrogen bonding interactions.

Upon deprotonation by a base (e.g.,


, NaH), a resonance-stabilized pyrazolate anion is formed. The negative charge is delocalized, but the nucleophilicity of the two nitrogen atoms is not equal.
The Regioselectivity Driver: Sterics vs. Electronics

The regiochemical outcome is dictated by the interplay of steric hindrance and electronic repulsion from the nitro group:

  • Proximal Nitrogen (N2): Located adjacent to the bulky nitro group (

    
    ). Alkylation here is disfavored due to:
    
    • Steric Hindrance: The nitro group occupies significant spatial volume, blocking the approach of electrophiles.

    • Electronic Repulsion: The lone pair on N2 suffers from inductive withdrawal and electrostatic repulsion from the oxygen atoms of the nitro group.

  • Distal Nitrogen (N1): Located far from the nitro group. It is sterically accessible and more nucleophilic.

Result: Under kinetic and thermodynamic control, electrophilic attack occurs predominantly at the distal nitrogen , yielding 1-alkyl-3-nitropyrazole .

Visualization of Pathway

The following diagram illustrates the tautomeric equilibrium and the divergence in alkylation pathways.

NitropyrazoleAlkylation cluster_conditions Reaction Conditions Tautomer 3(5)-Nitropyrazole (Tautomeric Equilibrium) Anion Pyrazolate Anion (Delocalized Charge) Tautomer->Anion Deprotonation (Base) Product3 MAJOR PRODUCT 1-Alkyl-3-Nitropyrazole (Distal Alkylation) Anion->Product3 Path A: Low Steric Hindrance High Nucleophilicity Product5 MINOR PRODUCT 1-Alkyl-5-Nitropyrazole (Proximal Alkylation) Anion->Product5 Path B: High Steric Hindrance (NO2 repulsion) Cond1 Standard: K2CO3, Alkyl Halide Cond2 Mitsunobu: PPh3, DIAD, ROH

Caption: Mechanistic divergence in 3-nitropyrazole alkylation. Path A (green) is favored >85% under standard conditions.

Experimental Protocols

Protocol A: Synthesis of 1-Alkyl-3-Nitropyrazole (Major Isomer)

This protocol utilizes standard


 conditions. It is robust, scalable, and self-validating via NMR (NOE analysis).

Reagents:

  • 3-Nitropyrazole (1.0 eq)

  • Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) or DMF [0.5 M]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 3-nitropyrazole and anhydrous ACN.

  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may change color slightly as the anion forms.
    
  • Alkylation: Dropwise add the alkyl halide.

    • Note: For volatile halides like MeI, use a reflux condenser with chilled water.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The major product (1-alkyl-3-nitro) is typically less polar (higher

    
    ) than the starting material but more polar than the 5-nitro minor isomer (polarity reversal can occur depending on the alkyl group; verify with NOE).
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography.

    • Yield Expectation: 75–90%.

    • Regio-ratio: Typically >85:15 favoring the 3-nitro isomer.

Validation (NMR):

  • 1-Alkyl-3-nitropyrazole: The proton at C5 (adjacent to N) appears as a doublet (

    
     Hz) further downfield compared to C4. Crucially, NOE  will show a correlation between the N-Alkyl protons and the C5-H proton.
    
  • 1-Alkyl-5-nitropyrazole: The N-Alkyl protons will not show an NOE correlation to the ring protons (or a very weak one to C4-H), as the nitro group separates them.

Protocol B: Accessing 1-Alkyl-5-Nitropyrazole (The "Elusive" Isomer)

Direct alkylation is inefficient for this isomer. The most reliable route is De Novo Cyclization , building the ring with the regiochemistry pre-installed.

Strategy: Cyclization of N-Alkylhydrazines Instead of alkylating a nitropyrazole, react an N-alkylhydrazine with a nitromalonaldehyde equivalent.

Reagents:

  • Methylhydrazine (or respective alkyl hydrazine)

  • Sodium Nitromalonaldehyde Monohydrate (or 3-dimethylamino-2-nitroacrolein)

  • Ethanol / HCl

Methodology:

  • Condensation: Dissolve Sodium nitromalonaldehyde in water/ethanol.

  • Cyclization: Add Methylhydrazine hydrochloride slowly at 0°C.

  • Reflux: Heat to reflux for 2 hours.

  • Mechanism: The hydrazine

    
     group (more nucleophilic) attacks the aldehyde/enamine, followed by cyclization of the NH-Me group onto the second carbonyl equivalent. This places the Methyl group adjacent to the central Nitro carbon.
    
  • Result: This yields 1-methyl-4-nitropyrazole (if using standard malonaldehyde) or can be tuned using specific 1,3-dielectrophiles to yield 1-alkyl-5-nitropyrazoles, though 1-alkyl-3-nitro is still thermodynamically preferred if equilibration is allowed.

    • Alternative (Separation): If de novo synthesis is not feasible, perform Protocol A on a large scale and separate the 10–15% minor isomer using careful silica gel chromatography (0-5% MeOH in DCM gradient). The 5-nitro isomer often elutes first (less polar due to dipole cancellation) or second depending on the specific column chemistry, but separation is achievable (

      
      ).
      

Comparative Data: Alkylation Conditions

The following table summarizes the regioselectivity ratios observed under various conditions for 3-nitropyrazole alkylation.

Reaction ConditionBase / CatalystSolventMajor ProductRatio (3-Nitro : 5-Nitro)Notes
Standard Alkylation

DMF / ACN1-Alkyl-3-Nitro 85 : 15 Thermodynamic control; steric dominance.
Mitsunobu

/ DIAD
THF1-Alkyl-3-Nitro > 95 : 5 Reaction driven by pKa and steric accessibility.
Silver Salt Method

/ Base
TolueneMixed 60 : 40 Ag coordination can sometimes assist proximal attack, but yields are often lower.
De Novo Cyclization N/AEtOHTunable N/A Best route for pure 1-alkyl-5-nitropyrazoles.

Decision Framework for Synthesis

Use this logic flow to determine the appropriate synthetic route for your target molecule.

SynthesisDecision Start Target Molecule: N-Alkyl-Nitropyrazole IsomerQ Which Isomer is Required? Start->IsomerQ Route3 Target: 1-Alkyl-3-Nitropyrazole (Nitro distal to Alkyl) IsomerQ->Route3 Standard Route5 Target: 1-Alkyl-5-Nitropyrazole (Nitro adjacent to Alkyl) IsomerQ->Route5 Rare/Specific Action3 PROTOCOL A: Direct Alkylation (K2CO3/MeI) or Mitsunobu Route3->Action3 Action5 Is De Novo Synthesis Possible? Route5->Action5 Action5Yes PROTOCOL B: Cyclization of Alkylhydrazine with Nitro-dielectrophile Action5->Action5Yes Yes Action5No PROTOCOL A (Large Scale) + High-Performance Chromatography Separation Action5->Action5No No

Caption: Synthetic decision tree for selecting the optimal route based on the desired regioisomer.

References

  • Alkylation of 3-nitro-1,2,4-triazole in aqueous alkaline medium . ResearchGate.[1][2][3]

  • A New Selective Method for the Synthesis of 1-Alkyl-3-nitro-1,2,4-triazol-5-ones . Siberian Branch of the Russian Academy of Sciences.

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole . Der Pharma Chemica.

  • Mitsunobu Reaction: Mechanism and Conditions . Organic Chemistry Portal.

  • Synthesis and characterization of 1-methyl-3,4,5-trinitropyrazole . ResearchGate.[1][2][3]

Sources

Physical properties of 1-substituted-3-nitropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 1-Substituted-3-Nitropyrazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Physical Properties in the Application of 1-Substituted-3-Nitropyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and energetic properties. The introduction of a nitro group, particularly at the 3-position, and further substitution at the 1-position, gives rise to the class of 1-substituted-3-nitropyrazoles. These compounds exhibit a wide spectrum of applications, from pharmaceuticals to energetic materials.[1][2] Their efficacy and safety in these applications are intrinsically linked to their physical properties. For instance, in drug development, properties such as solubility and melting point are critical determinants of a compound's bioavailability and formulation feasibility. In the realm of energetic materials, density, thermal stability, and melting point are paramount for performance and safe handling.[3][4]

This guide provides a comprehensive exploration of the key physical properties of 1-substituted-3-nitropyrazoles. It is designed to be a practical resource for researchers, offering not just a compilation of data, but also a deeper understanding of the underlying structure-property relationships and the experimental methodologies used to determine these properties. By elucidating the "why" behind the experimental choices and providing self-validating protocols, this document aims to empower scientists to better design and characterize novel 1-substituted-3-nitropyrazole derivatives for their specific applications.

Tautomerism: A Fundamental Consideration

Before delving into the physical properties, it is crucial to address the potential for tautomerism in N-unsubstituted pyrazoles. For a 3-nitropyrazole, two tautomeric forms can exist: 3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole. The position of the proton on the nitrogen atom can significantly influence the molecule's electronic distribution, and consequently, its physical properties. Theoretical calculations and experimental data from NMR and X-ray crystallography are often employed to determine the predominant tautomer in different phases.[5] For instance, studies have shown that for 3(5)-aminopyrazoles, the 3-amino tautomer is generally more stable.[5] The presence of a strong π-acceptor substituent like a nitro group at the 3-position is expected to favor the 3-nitro tautomer.[5] When a substituent is introduced at the 1-position, the tautomerism is fixed, leading to a specific isomer with defined properties.

Key Physical Properties of 1-Substituted-3-Nitropyrazoles

The nature of the substituent at the 1-position of the 3-nitropyrazole core profoundly influences its physical characteristics. This section will discuss the most critical physical properties, supported by experimental data.

Melting Point and Thermal Stability

The melting point and decomposition temperature are critical parameters, especially for energetic materials and for the processing of active pharmaceutical ingredients. The introduction of different substituents at the N1 position of the pyrazole ring can significantly alter these thermal properties.

Causality Behind Experimental Choices: Differential Scanning Calorimetry (DSC) is the preferred method for determining melting points and decomposition temperatures. It provides precise values and allows for the observation of other thermal events like phase transitions. The heating rate is a critical parameter in DSC experiments; a slower heating rate generally provides better resolution of thermal events.

Table 1: Melting Points and Decomposition Temperatures of Selected 1-Substituted-3-Nitropyrazoles and Related Compounds
CompoundSubstituent at N1Other SubstituentsMelting Point (°C)Decomposition Temperature (°C)Reference
3-Nitropyrazole-H-174.15-[6]
1-Methyl-3-nitropyrazole-CH₃---[7]
1-Methyl-3,4-dinitropyrazole-CH₃4-NO₂95-[8]
1-Methyl-3,4,5-trinitropyrazole-CH₃4,5-(NO₂)₂--[8]
Azidoethyl pyrazolesAzidoethylVaries40-50up to 216[4]
Nitratoethyl pyrazolesNitratoethylVaries52-93Varies[4]

Insights from the Data:

  • N-alkylation has been shown to increase thermal stability while lowering the melting point in some dinitropyrazoles.[9]

  • The elongation of alkyl chains in both azidoalkyl and nitratoalkyl pyrazoles leads to higher decomposition temperatures.[4]

  • The position of the nitro group also plays a significant role. For example, 4-nitropyrazole has a melting point of 163–165 °C.[3]

Solubility

Solubility is a paramount property for both pharmaceutical and material science applications. For drug candidates, aqueous solubility is a key factor influencing oral bioavailability. In materials science, solubility in organic solvents is crucial for processing and formulation.

Causality Behind Experimental Choices: The static gravimetric method is a reliable and straightforward technique for determining the solubility of solid compounds in various solvents. It involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solid by evaporating the solvent and weighing the residue. The choice of solvents should be guided by the intended application of the compound.

A study on 3-nitropyrazole revealed that its solubility increases with temperature in various high-boiling organic solvents.[6][10] The dissolution process was found to be endothermic and entropy-driven.[11] The solubility of 3-nitropyrazole in different solvents at 298.15 K follows the order: N,N-dimethylformamide > N-methylformamide > cyclohexanone > isophorone > dimethyl glutarate > benzyl alcohol > benzonitrile > 1-octanol > 2-ethylhexyl acetate > o-dichlorobenzene > anisole > mesitylene.[6][10] This data highlights the importance of polar aprotic solvents for dissolving nitropyrazoles.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of 1-substituted-3-nitropyrazoles.

2.3.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-substituted-3-nitropyrazoles, key characteristic absorption bands include:

  • N-O stretching (nitro group): Asymmetric and symmetric stretching vibrations typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • C=N and C=C stretching (pyrazole ring): These vibrations are usually observed in the 1400-1600 cm⁻¹ region.

  • C-H stretching (substituents and pyrazole ring): Aromatic and aliphatic C-H stretching bands appear above and below 3000 cm⁻¹, respectively.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, and ¹⁵N) provides detailed information about the molecular structure and connectivity.[12]

  • ¹H NMR: The chemical shifts of the protons on the pyrazole ring are influenced by the electronic effects of the nitro group and the N1-substituent. The nitro group, being a strong electron-withdrawing group, will deshield the ring protons, causing them to resonate at a lower field.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also affected by the substituents. The carbon atom attached to the nitro group (C3) will be significantly deshielded.

  • ¹⁵N NMR: This technique is particularly useful for characterizing nitrogen-rich compounds like nitropyrazoles, providing direct information about the electronic environment of the nitrogen atoms in both the pyrazole ring and the nitro group.[12]

2.3.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro group and the aromatic pyrazole ring gives rise to characteristic absorption bands. For example, some aromatic nitroso compounds exhibit maximum absorption wavelengths (λ_max) in the visible region.[13]

Crystal Structure and Density

The arrangement of molecules in the solid state, determined by X-ray crystallography, dictates the crystal density, which is a critical parameter for energetic materials as it correlates with detonation performance.[3] The nature of the substituent at the 1-position can significantly influence the crystal packing and, consequently, the density. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these compounds in the solid state.[14][15]

Experimental Protocols for Physical Property Determination

This section provides detailed, step-by-step methodologies for the key experiments discussed above.

Determination of Melting Point and Thermal Stability using Differential Scanning Calorimetry (DSC)

Objective: To accurately determine the melting point and decomposition temperature of a 1-substituted-3-nitropyrazole derivative.

Methodology:

  • Sample Preparation: Accurately weigh 1-2 mg of the sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature above the expected decomposition point.

    • Use an inert atmosphere (e.g., nitrogen gas) to prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The decomposition temperature is identified by the onset of the exothermic decomposition event.

Self-Validating System: The protocol's integrity is maintained by calibrating the DSC instrument with certified reference materials (e.g., indium) for temperature and enthalpy. Running a baseline with empty pans before the sample run ensures the accuracy of the heat flow measurement.

Workflow Diagram:

DSC_Workflow A Sample Preparation (1-2 mg in Al pan) B Instrument Setup (Sample & Reference Pans) A->B C Thermal Program Execution (Heating Ramp under N2) B->C D Data Acquisition (Heat Flow vs. Temperature) C->D E Data Analysis (Identify Melting & Decomposition) D->E

Caption: Workflow for DSC analysis.

Determination of Solubility using the Static Gravimetric Method

Objective: To determine the solubility of a 1-substituted-3-nitropyrazole in a specific solvent at a given temperature.

Methodology:

  • Equilibration: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

  • Saturation: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the clear supernatant solution using a pre-heated or pre-cooled syringe to avoid precipitation.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under reduced pressure or in a fume hood.

  • Mass Determination: Weigh the container with the dried solid residue.

  • Calculation: Calculate the solubility in terms of mass per unit volume of the solvent.

Self-Validating System: The attainment of equilibrium can be verified by taking samples at different time points (e.g., 24h, 36h, 48h) and ensuring that the calculated solubility values are consistent. The accuracy of the balance and volumetric glassware is critical for reliable results.

Workflow Diagram:

Solubility_Workflow A Equilibration (Excess solid in solvent) B Saturation (Constant T agitation) A->B C Phase Separation (Settling/Centrifugation) B->C D Sampling (Clear supernatant) C->D E Solvent Evaporation D->E F Mass Determination & Calculation E->F

Caption: Workflow for solubility determination.

Spectroscopic Characterization

Objective: To obtain IR, NMR, and UV-Vis spectra for structural confirmation and characterization.

Methodology:

  • Infrared (IR) Spectroscopy:

    • Prepare the sample as a KBr pellet or a thin film on a salt plate (for oils), or use an ATR accessory for direct measurement of the solid.

    • Acquire the spectrum over the appropriate range (e.g., 4000-400 cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H, ¹³C, and, if desired, ¹⁵N NMR spectra on a high-field NMR spectrometer.

    • Process the data (Fourier transform, phasing, baseline correction) and analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol, acetonitrile).

    • Record the absorbance spectrum over the UV-Vis range (e.g., 200-800 nm).

    • Determine the wavelength of maximum absorbance (λ_max).

Self-Validating System: The consistency of the data across all three spectroscopic techniques provides a high degree of confidence in the structural assignment. For NMR, the use of an internal standard (e.g., TMS) ensures the accuracy of the chemical shift referencing. For UV-Vis, running a solvent blank is essential.

Workflow Diagram:

Spectroscopy_Workflow cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy cluster_UV UV-Vis Spectroscopy IR1 Sample Preparation (KBr/ATR) IR2 Spectrum Acquisition IR1->IR2 IR3 Functional Group Analysis IR2->IR3 NMR1 Sample Dissolution (Deuterated Solvent) NMR2 Spectrum Acquisition (1H, 13C, 15N) NMR1->NMR2 NMR3 Structural Elucidation NMR2->NMR3 UV1 Solution Preparation UV2 Spectrum Acquisition UV1->UV2 UV3 Determine λmax UV2->UV3 Start Compound cluster_IR cluster_IR Start->cluster_IR cluster_NMR cluster_NMR Start->cluster_NMR cluster_UV cluster_UV Start->cluster_UV

Caption: Workflow for spectroscopic characterization.

Conclusion and Future Outlook

The physical properties of 1-substituted-3-nitropyrazoles are a direct consequence of their molecular structure. A thorough understanding and precise measurement of these properties are indispensable for their successful application in both medicinal chemistry and materials science. This guide has provided a framework for understanding the key physical characteristics of this important class of compounds, the structure-property relationships that govern them, and the experimental protocols for their determination.

Future research in this area will likely focus on the synthesis of novel 1-substituted-3-nitropyrazoles with tailored physical properties for specific applications. For example, the development of new melt-cast explosives with optimal melting points and thermal stability, or the design of drug candidates with enhanced aqueous solubility, will continue to drive innovation. The methodologies and principles outlined in this guide will serve as a valuable resource for scientists working towards these goals.

References

  • Synethsis and characterization of 3-nitropyrazole and its salts - ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. Available at: [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC. Available at: [Link]

  • Review on synthesis of nitropyrazoles - ResearchGate. Available at: [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC - NIH. Available at: [Link]

  • Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][3][8][11]triazoles - MDPI. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - MDPI. Available at: [Link]

  • Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents - American Chemical Society. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Available at: [Link]

  • Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles | Request PDF. Available at: [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Available at: [Link]

  • Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study - MDPI. Available at: [Link]

  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Available at: [Link]

  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The Structure of Nitro- and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations - ResearchGate. Available at: [Link]

  • Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans - PubMed. Available at: [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI. Available at: [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. Available at: [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - SciELO South Africa. Available at: [Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies - MDPI. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - Digital CSIC. Available at: [Link]

Sources

Technical Guide: Synthesis and Regiocontrol of N-Propyl Nitropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on N-Propyl Nitropyrazole Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Strategic Scaffold

N-propyl nitropyrazoles represent a critical intersection between high-energy density materials (HEDM) and pharmaceutical chemistry. In energetic materials science, the N-propyl chain acts as a "melt-point engineer," disrupting crystal lattice packing to transform high-melting solid explosives into melt-castable formulations without significantly compromising density. In medicinal chemistry, the scaffold serves as a lipophilic bioisostere, modulating the pharmacokinetic profile of kinase inhibitors and anti-inflammatory agents.

This guide synthesizes the most robust methodologies for accessing 1-propyl-3-nitro-1H-pyrazole, 1-propyl-4-nitro-1H-pyrazole, and their isomers, prioritizing scalability, safety, and regiochemical integrity.

Strategic Synthetic Pathways

The synthesis of N-propyl nitropyrazoles is generally approached via two distinct strategies:

  • Route A (Convergent):

    
    -Alkylation of a pre-synthesized nitropyrazole core. This is the industry standard for versatility but suffers from regioselectivity challenges.
    
  • Route B (Linear): Nitration of a pre-alkylated

    
    -propylpyrazole. This offers regiochemical certainty but involves handling potentially unstable nitration intermediates.
    
Comparative Analysis of Routes
FeatureRoute A:

-Alkylation
Route B: Nitration of

-Propylpyrazole
Primary Challenge Regioselectivity (N1 vs. N2 attack)Safety (Exothermic nitration control)
Yield Potential High (75-90%)Moderate (50-65%)
Scalability ExcellentLimited by heat transfer
Key Reagents

-PrBr,

/DMF or

/THF
Fuming

,

, Oleum
Preferred For 3-Nitro & 5-Nitro isomers4-Nitro isomers

Technical Deep Dive: Experimental Protocols

Precursor Synthesis: The Nitropyrazole Cores

Before alkylation, the nitropyrazole core must be synthesized. The methods differ significantly for the 3- and 4-isomers.

Protocol 3.1.A: 4-Nitropyrazole (One-Pot Oleum Method)

Context: Direct nitration of pyrazole is sluggish.[1] The use of oleum acts as a solvent and dehydrating agent, pushing the equilibrium toward the nitronium ion.

Workflow:

  • Sulfonation: Charge a reactor with 20% Oleum. Cool to 0–5°C. Slowly add pyrazole (maintaining

    
    ). This forms pyrazole sulfate in situ, protecting the ring from oxidation.
    
  • Nitration: Add fuming

    
     (98%) dropwise.
    
  • Heating: Ramp temperature to 50°C and hold for 1.5 hours.

  • Quench: Pour onto crushed ice. Adjust pH to 7–8 with

    
    .
    
  • Isolation: Extract with ethyl acetate, dry, and recrystallize.

Protocol 3.1.B: 3-Nitropyrazole (Rearrangement Method)

Context: Direct nitration at C3 is electronically disfavored. The standard route involves


-nitration followed by a "cine-rearrangement."[2]

Workflow:

  • N-Nitration: React pyrazole with

    
     to form 1-nitropyrazole.
    
  • Rearrangement: Dissolve 1-nitropyrazole in a high-boiling solvent (benzonitrile or

    
    -octanol).
    
  • Thermolysis: Heat to 180–190°C for 3–4 hours. The nitro group migrates from N1 to C3.

  • Purification: Cool to precipitate crude 3-nitropyrazole.

The Critical Step: Regioselective -Propylation

Alkylation of 3-nitropyrazole is the most complex operation due to annular tautomerism. The reaction produces a mixture of 1-propyl-3-nitro-1H-pyrazole (Target A) and 1-propyl-5-nitro-1H-pyrazole (Target B) .

Mechanism of Regioselectivity

The nitropyrazole anion is an ambident nucleophile.

  • Steric Control: The nitro group at C3 sterically hinders the adjacent nitrogen (N2). Therefore,

    
     attack predominantly occurs at the distal nitrogen (N1), favoring the 1-propyl-3-nitro  isomer.
    
  • Electronic Control: The inductive electron-withdrawing nature of the nitro group reduces the nucleophilicity of N2.

Regioselectivity Visualization:

Regioselectivity Tautomer 3-Nitropyrazole Anion (Delocalized) TS_N1 Transition State A (Attack at N1) Tautomer->TS_N1 Distal Attack TS_N2 Transition State B (Attack at N2) Tautomer->TS_N2 Proximal Attack RX n-Propyl Bromide RX->TS_N1 RX->TS_N2 Prod_3 MAJOR PRODUCT 1-propyl-3-nitro-1H-pyrazole (Sterically Favored) TS_N1->Prod_3 Fast Prod_5 MINOR PRODUCT 1-propyl-5-nitro-1H-pyrazole (Sterically Hindered) TS_N2->Prod_5 Slow

Caption: Kinetic pathway favoring 1,3-substitution over 1,5-substitution due to steric hindrance of the nitro group.

Optimized Alkylation Protocol

Reagents:

  • Substrate: 3-Nitropyrazole (1.0 eq)

  • Alkylating Agent: 1-Bromopropane (1.2 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (for faster kinetics)
  • Solvent: DMF (anhydrous) or MeCN[3]

Step-by-Step:

  • Deprotonation: Dissolve 3-nitropyrazole in DMF. Add

    
    . Stir at RT for 30 min to ensure complete anion formation.
    
  • Addition: Add 1-bromopropane dropwise.

  • Reaction: Heat to 60–80°C. Monitor via TLC (Hexane:EtOAc 3:1).

    • Note: Higher temperatures increase the rate but may slightly erode regioselectivity.

  • Workup: Dilute with water (5x volume). Extract with EtOAc.

  • Separation: The isomers usually have distinct

    
     values.
    
    • 1-propyl-3-nitro: Typically less polar (higher

      
      ).
      
    • 1-propyl-5-nitro: Typically more polar (lower

      
      ) due to the large dipole moment created by the adjacent alkyl and nitro groups.
      
  • Purification: Silica gel column chromatography.

Characterization & Validation

Distinguishing the 1,3- and 1,5-isomers is critical. Use


-NMR coupling constants (

) and NOE (Nuclear Overhauser Effect).
Diagnostic Feature1-propyl-3-nitro-1H-pyrazole1-propyl-5-nitro-1H-pyrazole
Proton H-5 Doublet (

Hz)
N/A (Substituted)
Proton H-3 N/A (Substituted)Doublet (

Hz)
NOE Signal Strong NOE between

and H-5
Strong NOE between

and H-4
Melting Point Generally HigherGenerally Lower (Liquid at RT often)

Safety & Energetic Considerations

When working with nitropyrazoles, standard organic synthesis safety protocols are insufficient. These are energetic precursors.[1][4]

  • Heat of Reaction: Nitration is highly exothermic. Runaway reactions can lead to detonation. Always use active cooling and temperature interlocks.

  • Sensitivity: While N-alkylation reduces sensitivity compared to the parent NH-nitropyrazoles, the products are still energetic.

  • Waste Disposal: Nitration waste (mixed acids) must be quenched slowly into ice/water before neutralization.[3] Never add water to the acid.

References

  • Synthesis of 3-Nitropyrazole via Rearrangement : Semantic Scholar. "Synthesis of 3-Nitropyrazole." Available at: [Link]

  • One-Pot Synthesis of 4-Nitropyrazole : Chinese Journal of Energetic Materials. "One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure." Available at: [Link]

  • Regioselectivity in Pyrazole Alkylation : Journal of Organic Chemistry. "Activation Energy Estimation for Alkylation of Pyrazole." Available at: [Link][3]

  • Energetic Properties of N-Alkyl Nitropyrazoles : MDPI. "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives." Available at: [Link][3]

  • Pharmaceutical Applications : National Institutes of Health (PMC). "Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems." Available at: [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 3-Nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026


-Alkylation of 3-Nitropyrazole
Target Molecule:  3-nitro-1-propyl-1H-pyrazole (CAS: N/A for specific isomer, generic 3-nitro-1-alkyl derivatives)

Abstract & Strategic Overview

The synthesis of This compound represents a critical transformation in the development of high-energy density materials (HEDMs) and bioisosteres for medicinal chemistry. The core challenge in this synthesis is regioselectivity . The starting material, 3-nitropyrazole, exists in a tautomeric equilibrium with 5-nitropyrazole. Upon deprotonation, the resulting anion is ambident, possessing two nucleophilic nitrogen sites (


 and 

).

This application note details a robust, scalable protocol for the


-alkylation of 3-nitropyrazole with 1-bromopropane. We prioritize the formation of the 1-propyl-3-nitro  isomer (thermodynamically preferred) over the 1-propyl-5-nitro  isomer (kinetically accessible but sterically hindered). The guide includes mechanistic insights, a self-validating experimental procedure, and critical analytical methods to distinguish regioisomers.
Key Reaction Parameters
ParameterSpecificationRationale
Starting Material 3-NitropyrazolePrecursor scaffold; energetic & acidic (

).
Reagent 1-BromopropaneAlkylating agent; balances reactivity and handling safety compared to iodides.
Base Cesium Carbonate (

) or Potassium Carbonate (

)

promotes solubility and "naked" anion effect in aprotic solvents.
Solvent DMF or Acetonitrile (MeCN)Polar aprotic solvents maximize nucleophilicity of the pyrazolate anion.
Temperature

Sufficient activation energy for

without thermal degradation of the nitro group.

Mechanistic Analysis & Regioselectivity

Understanding the regiochemical outcome is vital for yield optimization. The reaction proceeds via an


 mechanism where the pyrazolate anion attacks the alkyl halide.
The Regioselectivity Dilemma

The 3-nitropyrazole anion has two nucleophilic sites:

  • Site A (adjacent to Nitro): Leads to 1-propyl-5-nitropyrazole .

    • Drawback: Steric hindrance between the bulky nitro group and the incoming propyl chain.

    • Drawback: Electronic repulsion between the nitro group lone pairs and the nucleophilic nitrogen.

  • Site B (distal to Nitro): Leads to 1-propyl-3-nitropyrazole .

    • Advantage:[1][2][3] Sterically unencumbered.

    • Advantage:[1][2][3] Thermodynamically more stable product.

ReactionMechanism SM 3-Nitropyrazole (Tautomeric Mix) Anion Pyrazolate Anion (Resonance Hybrid) SM->Anion + Base (-H+) TS_13 TS: Distal Attack (Low Steric Hindrance) Anion->TS_13 + Pr-Br (Path A) TS_15 TS: Proximal Attack (High Steric Clash) Anion->TS_15 + Pr-Br (Path B) Prod_13 MAJOR PRODUCT This compound TS_13->Prod_13 Fast Prod_15 MINOR IMPURITY 5-nitro-1-propyl-1H-pyrazole TS_15->Prod_15 Slow

Caption: Mechanistic pathway showing the bifurcation of the pyrazolate anion into Major (1,3) and Minor (1,5) isomers based on steric factors.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents:

    • 3-Nitropyrazole (1.0 equiv)

    • 1-Bromopropane (1.2 equiv)

    • Cesium Carbonate (

      
      ) (1.5 equiv) [Alternatively 
      
      
      
      ]
    • 
      -Dimethylformamide (DMF), anhydrous
      
  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Oil bath with temperature controller

    • Reflux condenser (optional, if running near bp of bromide)

    • Rotary Evaporator

Step-by-Step Procedure

1. Reaction Setup:

  • In a clean, dry round-bottom flask, dissolve 3-nitropyrazole (1.13 g, 10 mmol) in anhydrous DMF (10 mL).

  • Add

    
      (4.88 g, 15 mmol) in a single portion. The suspension may turn slightly yellow due to anion formation.
    
  • Critical Step: Stir at Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

2. Alkylation:

  • Add 1-bromopropane (1.1 mL, 12 mmol) dropwise via syringe.

  • Heat the reaction mixture to

    
      and stir for 4–6 hours.
    
  • Monitoring: Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (

    
    ) should disappear, and two new spots will appear:
    
    • Major spot (Product, 1,3-isomer): Higher

      
       (typically 
      
      
      
      ).
    • Minor spot (Impurity, 1,5-isomer): Slightly lower

      
       than the major product (typically 
      
      
      
      ) or distinct polarity depending on the stationary phase.

3. Work-up:

  • Cool the mixture to RT.

  • Pour the reaction mixture into ice-cold water (50 mL) to dissolve inorganic salts and precipitate the organic product (if solid) or create an emulsion.

  • Extract with Ethyl Acetate (EtOAc) (

    
     mL).
    
  • Combine the organic layers and wash with Brine (

    
     mL) to remove residual DMF.
    
  • Dry over anhydrous

    
     , filter, and concentrate under reduced pressure.
    

4. Purification (Isomer Separation):

  • The crude residue is a mixture of regioisomers.

  • Perform Flash Column Chromatography using Silica Gel (230-400 mesh).

  • Gradient: Start with 100% Hexanes

    
     10% EtOAc 
    
    
    
    20% EtOAc.
  • Collect the fractions corresponding to the major (less polar) spot.

  • Note: 1-alkyl-3-nitropyrazoles generally elute before 1-alkyl-5-nitropyrazoles in normal phase silica chromatography due to lower dipole moments.

Analytical Validation (E-E-A-T)

Distinguishing the 1,3-isomer from the 1,5-isomer is the most critical quality control step. Standard


 NMR alone can be ambiguous without reference spectra. NOE (Nuclear Overhauser Effect)  spectroscopy is the definitive method.
Structural Confirmation Criteria
FeatureTarget: 3-nitro-1-propyl Impurity: 5-nitro-1-propyl
Proton Environment

is adjacent to

-Propyl.
Nitro group is adjacent to

-Propyl.
NOE Signal Strong NOE observed between Propyl

and Pyrazole Ring Proton

.
NO NOE (or very weak) between Propyl

and Ring Proton

(distance is too large).
Coupling (

)

Hz (Typical for 1,3-subst).

Hz.
Dipole/TLC Less Polar (Higher

).
More Polar (Lower

).
Expected NMR Data (DMSO- , Simulated)
  • 
     8.05 (d, 
    
    
    
    Hz, 1H, H-5):
    This proton is adjacent to the nitrogen carrying the alkyl group.
  • 
     7.10 (d, 
    
    
    
    Hz, 1H, H-4):
    This proton is between the nitro group and H-5.
  • 
     4.20 (t, 
    
    
    
    Hz, 2H, N-CH2):
    Diagnostic triplet for N-alkylation.
  • 
     1.85 (m, 2H, CH2-CH3):  Multiplet.
    
  • 
     0.90 (t, 3H, CH3):  Methyl triplet.
    

Workflow Start Start: 3-Nitropyrazole Step1 1. Dissolve in DMF 2. Add Cs2CO3 3. Stir 15 min (Deprotonation) Start->Step1 Step2 Add 1-Bromopropane Heat to 60°C for 4-6h Step1->Step2 Check TLC Check (Target Rf ~0.6, Impurity Rf ~0.5) Step2->Check Workup Aq. Workup & Extraction (EtOAc) Check->Workup Purify Silica Column Chromatography (Gradient Hex -> 20% EtOAc) Workup->Purify Analyze NOE Analysis (Confirm N-CH2 <-> H5 interaction) Purify->Analyze Final Pure this compound Analyze->Final

Caption: Operational workflow for the synthesis, purification, and validation of the target molecule.

Safety & Handling

  • Energetic Properties: While 3-nitropyrazole is stable, nitro-functionalized azoles are precursors to high-energy materials.[4] Avoid subjecting the dry solid to excessive shock, friction, or temperatures above

    
    .
    
  • Alkyl Halides: 1-Bromopropane is a potential neurotoxin and reproductive toxin. Handle exclusively in a fume hood.

  • Base Handling:

    
     is hygroscopic and an irritant. Wear gloves and eye protection.
    

References

  • Synthesis of 3-Nitropyrazole Precursor

    • Source: "Synthesis of 3-Nitropyrazole."[3][4][5][6][7][8][9] Semantic Scholar.

    • Context: Describes the nitration of pyrazole and rearrangement to 3-nitropyrazole.
    • (Representative Link)

  • Regioselectivity in Pyrazole Alkylation

    • Source: "Activation Energy Estimation for Alkylation of Pyrazole." WuXi AppTec, QM Magic Class, Chapter 26.
    • Context: Explains the steric and electronic factors (N1 vs N2) favoring the 1,3-isomer under basic conditions.
  • NMR Characterization of Nitropyrazoles

    • Source: "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry, PMC.
    • Context: Provides chemical shift data and structural insights for distinguishing nitro-pyrazole isomers.
    • (Generic PMC Link for verification)

  • Separation of Isomers

    • Source: "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole
    • Context: Validates that 1,3 and 1,5 isomers have distinct physical properties allowing separ

Sources

Protocol for the Regioselective N-alkylation of 3-Nitropyrazole with Propyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol

Abstract

This application note provides a comprehensive, field-tested protocol for the N-alkylation of 3-nitropyrazole using propyl bromide. N-alkylated pyrazoles are crucial heterocyclic scaffolds in medicinal chemistry and materials science.[1] However, the synthesis of specific regioisomers from unsymmetrically substituted pyrazoles presents a significant challenge. This guide details a robust methodology that favors the formation of the sterically less hindered N1-alkylation product, 1-propyl-3-nitropyrazole. We will delve into the mechanistic rationale behind the reaction's regioselectivity, provide a detailed step-by-step experimental procedure, and offer insights into product purification and characterization, empowering researchers to confidently and successfully synthesize the target compound.

Introduction and Scientific Background

The pyrazole nucleus is a privileged structure in drug discovery, forming the core of numerous FDA-approved drugs.[2][3] The introduction of a nitro group enhances the molecule's utility, making nitropyrazoles valuable precursors for a range of functionalized compounds, including energetic materials and pharmacologically active agents.[4][5] The N-alkylation of the pyrazole ring is a fundamental transformation for modifying the compound's physicochemical properties.

The primary challenge in the N-alkylation of unsymmetrical pyrazoles, such as 3-nitropyrazole, is controlling the regioselectivity. The pyrazole ring contains two reactive nitrogen atoms (N1 and N2), and alkylation can occur at either site, leading to a mixture of regioisomers: 1-propyl-3-nitropyrazole and 1-propyl-5-nitropyrazole.

Mechanism and Regioselectivity:

The reaction proceeds via a classical nucleophilic substitution (SN2) mechanism.[6] First, a base deprotonates the acidic N-H of the pyrazole ring to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the propyl bromide.

The regiochemical outcome is governed by a combination of steric and electronic factors:

  • Steric Hindrance: The nitro group at the C3 position exerts significant steric bulk, impeding the approach of the propyl bromide to the adjacent N2 nitrogen. The N1 position is less sterically encumbered, making it the more accessible site for alkylation.[1]

  • Electronic Effects: The electron-withdrawing nature of the nitro group reduces the electron density and nucleophilicity of the adjacent N2 atom. Consequently, the N1 atom is electronically favored for the nucleophilic attack.

Therefore, the reaction is expected to yield the 1,3-disubstituted pyrazole (1-propyl-3-nitropyrazole) as the major product. The choice of reaction conditions, particularly the base and solvent, can further influence the isomeric ratio.[2]

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
3-Nitropyrazole≥97%Sigma-Aldrich26621-44-3
Propyl Bromide≥99%Sigma-Aldrich106-94-5
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics68-12-2
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
HexaneACS GradeVWR110-54-3
Brine (Saturated NaCl)-Lab Prepared7647-14-5
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific7757-82-6
Silica Gel60 Å, 230-400 meshSorbent Technologies7631-86-9

Safety Precautions:

  • 3-Nitropyrazole: Can be an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Propyl Bromide: Is a flammable liquid and is harmful if inhaled or swallowed. It is a suspected carcinogen. All manipulations should be performed in a well-ventilated chemical fume hood.

  • DMF: Is a skin and eye irritant and can be absorbed through the skin. Use in a fume hood and wear appropriate gloves.

Detailed Experimental Protocol

This protocol describes the N-alkylation reaction on a 5 mmol scale.

Reaction Setup
  • Place a magnetic stir bar into a 100 mL two-neck round-bottom flask.

  • Fit the central neck with a reflux condenser and the side neck with a rubber septum.

  • Flame-dry the entire apparatus under a vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., dry nitrogen or argon).

Reagent Addition and Reaction
  • To the flask, add 3-nitropyrazole (0.565 g, 5.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (1.04 g, 7.5 mmol, 1.5 equiv.).

  • Using a syringe, add 25 mL of anhydrous DMF to the flask.

  • Stir the resulting suspension at room temperature for 15 minutes to ensure good mixing.

  • Add propyl bromide (0.68 mL, 7.5 mmol, 1.5 equiv.) dropwise via syringe over 5 minutes.

  • Heat the reaction mixture to 70 °C using an oil bath and maintain this temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

Work-up and Extraction
  • Once the reaction is complete (as indicated by the consumption of the 3-nitropyrazole starting material on TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers in the separatory funnel and wash with brine (2 x 50 mL) to remove residual DMF and inorganic salts.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Purification
  • Prepare a silica gel column for flash chromatography.

  • Adsorb the crude product onto a small amount of silica gel.

  • Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%) to separate the two regioisomers. The major, less polar product (1-propyl-3-nitropyrazole) will elute first.

  • Collect the fractions containing the purified product and concentrate them under reduced pressure to yield the final product.

Visualization of Workflow and Reaction

Reaction Scheme

The alkylation of 3-nitropyrazole with propyl bromide yields a mixture of two primary regioisomers.

G r1 3-Nitropyrazole reagents K₂CO₃, DMF 70 °C r1->reagents r2 Propyl Bromide r2->reagents p1 1-Propyl-3-nitropyrazole (Major Product) reagents->p1 N1 Alkylation (Sterically Favored) p2 1-Propyl-5-nitropyrazole (Minor Product) reagents->p2 N2 Alkylation (Sterically Hindered)

Caption: Reaction scheme for the N-alkylation of 3-nitropyrazole.

Experimental Workflow

The following diagram outlines the complete experimental procedure from setup to final product characterization.

G A Reaction Setup (Flask, Condenser under N₂) B Add Reagents (3-Nitropyrazole, K₂CO₃, DMF) A->B C Add Propyl Bromide B->C D Heat to 70 °C (4-6 hours) C->D E Reaction Work-up (Quench with H₂O, Extract with EtOAc) D->E F Purification (Silica Gel Column Chromatography) E->F G Isomer Separation (1,3- and 1,5-isomers) F->G H Characterization (NMR, MS) G->H

Caption: Step-by-step experimental workflow diagram.

Expected Results and Data Summary

Under the specified conditions, this protocol consistently yields the N-alkylated products with good conversion. The regioselectivity typically favors the formation of 1-propyl-3-nitropyrazole.

ParameterValueNotes
Scale 5.0 mmolProtocol can be scaled up or down with proportional adjustments.
Reactant Equivalents 1.0 (3-Nitropyrazole)Limiting Reagent
1.5 (Propyl Bromide)
1.5 (K₂CO₃)
Reaction Time 4 - 6 hoursMonitor by TLC for completion.
Temperature 70 °C
Expected Total Yield 75 - 85%Combined yield of both isomers after purification.
Regioisomeric Ratio ~4:1 to 9:1(1-propyl-3-nitropyrazole : 1-propyl-5-nitropyrazole)
Purification Method Flash Column ChromatographyEssential for separating the regioisomers.

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive K₂CO₃ (absorbed moisture)- Low reaction temperature- Impure starting materials- Use freshly opened or properly stored anhydrous K₂CO₃.- Ensure the oil bath temperature is accurately maintained at 70 °C.- Verify the purity of 3-nitropyrazole and propyl bromide.
Low Product Yield - Incomplete reaction- Product loss during work-up- Volatility of propyl bromide- Increase reaction time and monitor by TLC until starting material is consumed.- Ensure complete extraction by performing multiple extractions with ethyl acetate.- Ensure the reflux condenser is efficient to prevent loss of the alkylating agent.
Poor Isomer Separation - Inappropriate eluent system- Column overloading- Optimize the eluent system using TLC. A less polar solvent system may improve separation.- Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of silica gel weight).

References

  • Semantic Scholar. (n.d.). Synthesis of 3-Nitropyrazole. Retrieved from [Link]

  • Molecules. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Retrieved from [Link]

  • Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
  • MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. Retrieved from [Link]

  • MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Molecules. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • ACS Publications. (2019). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on synthesis of nitropyrazoles. Retrieved from [Link]

  • Synlett. (2010). Regioselective N-Alkylation of an Activated Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on synthesis of nitropyrazoles. Retrieved from [Link]

Sources

Decarboxylation of 3-(3-nitro-1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Strategy

The Challenge: The decarboxylation of 3-(3-nitro-1H-pyrazol-1-yl)butanoic acid (CAS 1007500-10-8) presents a specific synthetic challenge. Unlike


-keto acids, this compound is a saturated 

-amino acid derivative (specifically, an

-heterocyclic

-amino acid). The carboxylic acid group is separated from the activating nitrogen by a saturated carbon chain.

Critical Reactivity Insight (Retro-Michael Risk): This compound is structurally derived from the Michael addition of 3-nitropyrazole to crotonic acid. Consequently, subjecting this molecule to standard thermal or strong basic decarboxylation conditions often triggers a Retro-Michael elimination , decomposing the molecule back into 3-nitropyrazole and crotonic acid rather than yielding the desired decarboxylated alkylpyrazole.

The Solution: Radical Decarboxylation To successfully remove the carboxyl group without cleaving the C-N bond, we must avoid ionic pathways. This Application Note details two Radical Decarboxylation protocols that proceed via homolytic cleavage:

  • Barton-McCombie Decarboxylation: The "Gold Standard" for reductive decarboxylation of unactivated acids.

  • Silver-Catalyzed Oxidative Decarboxylation: A scalable, aqueous-compatible method utilizing peroxydisulfate.

Part 2: Detailed Experimental Protocols

Protocol A: Barton Reductive Decarboxylation (High Precision)

Best for: Small-scale synthesis, high purity requirements, and avoiding elimination side-reactions.

Mechanism: Conversion of the acid to a thiohydroxamate ester (Barton ester), followed by radical fragmentation and hydrogen abstraction.

Reagents:

  • Substrate: 3-(3-nitro-1H-pyrazol-1-yl)butanoic acid (1.0 eq)

  • Activator: Isobutyl chloroformate (1.1 eq) or Oxalyl chloride

  • Reagent: N-Hydroxy-2-thiopyridone (1.1 eq)

  • Base: N-Methylmorpholine (NMM) or Triethylamine (1.1 eq)

  • H-Donor/Radical Trap: tert-Butyl thiol (

    
    -BuSH) or Tributyltin hydride (
    
    
    
    ) (Use thiol for "tin-free" conditions)
  • Solvent: Anhydrous THF or DCM (degassed)

  • Initiator: AIBN (catalytic) or Visible Light (Tungsten lamp)

Step-by-Step Methodology:

  • Activation (Mixed Anhydride Formation):

    • Dissolve the carboxylic acid (10 mmol) in anhydrous THF (50 mL) under Argon/Nitrogen atmosphere.

    • Cool to -15°C (ice/salt bath).

    • Add N-Methylmorpholine (11 mmol).

    • Dropwise add Isobutyl chloroformate (11 mmol). Stir for 15 minutes. Note: A white precipitate of amine hydrochloride will form.

  • Barton Ester Synthesis:

    • Add N-Hydroxy-2-thiopyridone (11 mmol) dissolved in a minimal amount of THF.

    • Add triethylamine (11 mmol) dropwise.

    • Stir at -15°C for 30 minutes, then allow to warm to 0°C in the dark (the ester is light sensitive).

    • Checkpoint: The solution should turn a deep yellow/amber color.

  • Radical Decarboxylation:

    • Option A (Photochemical/Tin-Free): Add

      
      -BuSH (30 mmol) as the hydrogen atom donor. Irradiate the reaction flask with a 250W Tungsten lamp or broad-spectrum LED at room temperature.
      
    • Option B (Thermal/Tin): Add

      
       (12 mmol) and AIBN (0.1 mmol). Reflux the solution for 1-2 hours.
      
    • Monitoring: Evolution of CO2 gas is the primary indicator. Reaction is complete when the yellow color of the Barton ester fades.

  • Work-up:

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in DCM and wash with 1M HCl (to remove bases), saturated

      
       (to remove unreacted acid), and brine.
      
    • Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Protocol B: Silver-Catalyzed Oxidative Decarboxylation (Scalable)

Best for: Larger scales, energetic material precursors where tin toxicity is a concern.

Mechanism: Ag(I)/Ag(II) redox cycle generates a carboxyl radical, which eliminates CO2. The resulting alkyl radical is quenched by H-abstraction from the solvent or co-catalyst.

Reagents:

  • Substrate: 3-(3-nitro-1H-pyrazol-1-yl)butanoic acid (1.0 eq)

  • Catalyst: Silver Nitrate (

    
    ) (0.1 - 0.2 eq)
    
  • Oxidant: Ammonium Persulfate (

    
    ) (1.2 eq)
    
  • Solvent: Acetonitrile/Water (1:1 v/v)

  • Temperature: 65°C - 80°C

Step-by-Step Methodology:

  • Preparation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the acid (20 mmol) in Acetonitrile (40 mL) and Water (40 mL).

    • Add

      
       (2 mmol, 10 mol%).
      
  • Reaction:

    • Heat the mixture to 65°C.

    • Add Ammonium Persulfate (24 mmol) portion-wise over 20 minutes. Caution: Exothermic reaction with gas evolution (CO2).

    • Optimization Note: To promote hydrodecarboxylation (H-capping) over alcohol formation, adding a hydrogen donor like 1,4-cyclohexadiene (2 eq) can be beneficial, though solvent abstraction often suffices in aqueous MeCN.

  • Completion & Isolation:

    • Reflux for 2-4 hours. Monitor by TLC or HPLC.

    • Cool to room temperature.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with ferrous sulfate solution (to quench residual peroxides) and then brine.

    • Dry over

      
       and concentrate.
      

Part 3: Mechanism & Logic Visualization

The following diagram illustrates the divergent pathways. The Radical Pathway (Green) is desired; the Ionic Pathway (Red) leads to decomposition.

Decarboxylation_Pathways Start 3-(3-nitro-1H-pyrazol-1-yl)butanoic acid Ionic_Cond Ionic Conditions (Base/Heat) Start->Ionic_Cond Radical_Cond Radical Conditions (Barton or Ag/S2O8) Start->Radical_Cond Retro_Michael Retro-Michael Elimination Ionic_Cond->Retro_Michael Decomp_Prod 3-Nitropyrazole + Crotonic Acid Retro_Michael->Decomp_Prod Radical_Inter Carboxyl Radical [-COO•] Radical_Cond->Radical_Inter Alkyl_Radical Primary Alkyl Radical [R-CH2•] Radical_Inter->Alkyl_Radical -CO2 Final_Prod 1-(sec-butyl)-3-nitropyrazole (Target) Alkyl_Radical->Final_Prod +H•

Caption: Divergent reaction pathways. Radical methods prevent the Retro-Michael decomposition inherent to beta-heterocyclic acids.

Part 4: Safety & Analysis

Safety Profile: Energetic Materials Context

  • Nitro Group Sensitivity: 3-nitropyrazoles are energetic materials.[1][2] While the butanoic acid derivative is less sensitive, the decarboxylated product (an alkyl-nitropyrazole) may have higher volatility and shock sensitivity.

  • Peroxide Risks: Protocol B uses persulfates. Ensure all oxidants are quenched with Ferrous Sulfate or Sodium Thiosulfate before concentrating organic layers to prevent explosions.

  • Gas Evolution: Both protocols generate CO2. Do not seal reaction vessels tightly; use a bubbler to monitor gas flow.

Analytical Validation:

  • HPLC: Monitor the disappearance of the acid peak (Polar, early eluting on C18) and appearance of the less polar product.

  • 1H NMR (DMSO-d6):

    • Reactant: Look for -COOH proton (~12 ppm) and CH2 alpha to carbonyl (~2.6 ppm).

    • Product: Disappearance of -COOH. The CH2 alpha to the pyrazole nitrogen will shift, and the integration of the alkyl chain will reflect the loss of the carboxylate.

  • Mass Spec: Product Mass = Reactant Mass - 44 (CO2) + 1 (H) = M-43.

    • Reactant MW: 199.16 g/mol [3]

    • Target MW: ~156 g/mol

References

  • Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1574–1585.
  • Minisci, F., et al. (1983). Mechanism of the oxidative decarboxylation of carboxylic acids by peroxydisulphate in the presence of silver (I) and copper (II) salts. Tetrahedron, 39(19), 3167-3174. (Basis for Protocol B).
  • Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

Sources

The Strategic Utility of 3-nitro-1-propyl-1H-pyrazole in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility, favorable physicochemical properties, and capacity for diverse substitutions have cemented its role in the development of a multitude of therapeutic agents.[2] Pyrazole-containing drugs have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[3][4][5] The introduction of a nitro group onto the pyrazole ring further enhances its utility as a pharmaceutical building block, offering a gateway to a vast chemical space through subsequent functionalization.[6] This guide provides a comprehensive overview of the synthesis, key transformations, and strategic applications of a particularly valuable derivative: 3-nitro-1-propyl-1H-pyrazole.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process: N-alkylation of pyrazole followed by regioselective nitration. This approach ensures the desired substitution pattern and provides a reliable route to the target compound.

Protocol 1: Synthesis of 1-propyl-1H-pyrazole

This initial step involves the straightforward N-alkylation of the pyrazole ring.

Materials:

  • Pyrazole

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add 1-bromopropane (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford 1-propyl-1H-pyrazole as a crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure product.

Protocol 2: Nitration of 1-propyl-1H-pyrazole

The subsequent nitration of 1-propyl-1H-pyrazole is a critical step that must be performed with care due to the use of strong acids. The reaction is typically carried out at low temperatures to control the exothermicity and ensure regioselectivity.[7]

Materials:

  • 1-propyl-1H-pyrazole

  • Fuming nitric acid (HNO₃)

  • Sulfuric acid (H₂SO₄)

  • Ice bath

  • Dropping funnel

  • Beaker with crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask, cool sulfuric acid to 0 °C in an ice bath.

  • Slowly add 1-propyl-1H-pyrazole (1.0 eq) to the cold sulfuric acid while maintaining the temperature at 0 °C.

  • In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of sulfuric acid, keeping the mixture cold.

  • Add the nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Key Chemical Transformations of this compound

The true value of this compound as a building block lies in the reactivity of its nitro group. This functional group serves as a versatile handle for introducing a wide array of substituents, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Reduction of the Nitro Group to an Amine: A Gateway to Diversity

The reduction of the nitro group to a primary amine is arguably the most crucial transformation of this compound. The resulting 1-propyl-1H-pyrazol-3-amine is a key intermediate for the synthesis of a diverse range of derivatives. A variety of reducing agents can be employed for this purpose, each with its own advantages in terms of chemoselectivity and reaction conditions.[8]

Table 1: Comparison of Common Reducing Agents for Nitro Group Reduction

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Tin(II) chloride (SnCl₂) HCl, Ethanol, RefluxHigh yield, readily availableStoichiometric tin waste
Iron (Fe) powder Acetic acid or NH₄Cl, RefluxInexpensive, environmentally benignHeterogeneous reaction, can be slow
Catalytic Hydrogenation (H₂/Pd-C) H₂ (balloon or Parr shaker), Pd/C, Methanol or Ethanol, RTClean reaction, high yieldRequires specialized equipment, potential for over-reduction of other functional groups
Sodium dithionite (Na₂S₂O₄) Water/Dioxane, RTMild conditions, good for sensitive substratesCan be sluggish, requires aqueous workup
Protocol 3: Reduction of this compound using Tin(II) Chloride

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10 M)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid to the pyrazole solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully basify with a 10 M sodium hydroxide solution until a pH of >10 is reached, while cooling in an ice bath.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-propyl-1H-pyrazol-3-amine.

Pharmaceutical Applications and Case Studies

The derivatives of this compound have been explored for various therapeutic applications. The strategic placement of the propyl group at the N1 position and the versatile amino group at the C3 position allows for the synthesis of compounds with tailored pharmacological profiles.

While specific examples directly utilizing this compound are not extensively documented in publicly available literature, the broader class of N-alkylated 3-aminopyrazoles serves as a strong indicator of its potential. For instance, the pyrazole scaffold is a key component in several marketed drugs.[9] The 1-propyl group can modulate lipophilicity and metabolic stability, which are crucial pharmacokinetic properties.

Hypothetical Application in Kinase Inhibition:

Protein kinases are a major class of drug targets, particularly in oncology. The 3-aminopyrazole core can act as a hinge-binding motif in the ATP-binding site of many kinases. By acylating the amino group of 1-propyl-1H-pyrazol-3-amine with various carboxylic acids, a library of amides can be generated. The N-propyl group would occupy a hydrophobic pocket, while the appended acyl group could be designed to interact with other residues in the active site, leading to potent and selective kinase inhibitors.

Kinase_Inhibitor_Strategy cluster_synthesis Synthesis of Kinase Inhibitor Library cluster_application Application in Drug Discovery This compound This compound 1-propyl-1H-pyrazol-3-amine 1-propyl-1H-pyrazol-3-amine R-COOH Diverse Carboxylic Acids Amide Library Amide Library Kinase Target Kinase Target Biological Screening Biological Screening Lead Compound Lead Compound

Safety, Handling, and Storage

As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions.

  • Toxicity: While specific toxicity data for this compound may be limited, nitroaromatic compounds are generally considered to be potentially toxic and should be handled with care.[10]

  • Reactivity: Nitropyrazoles can be energetic compounds and may decompose upon heating.[11] Avoid exposure to high temperatures, shock, and friction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and incompatible materials.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its straightforward synthesis and the facile transformation of the nitro group into a key amine intermediate provide a robust platform for generating diverse chemical libraries. The strategic incorporation of the N-propyl group offers a handle to fine-tune the pharmacokinetic properties of the resulting molecules. Researchers and drug development professionals can leverage the protocols and insights provided in this guide to effectively utilize this promising scaffold in their quest for new and improved therapeutics.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - Universitat Ramon Llull. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • (PDF) Nitropyrazoles (review) - ResearchGate. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available from: [Link]

  • Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H-1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials - PubMed. Available from: [Link]

  • Some Examples of Bioactive Compounds Containing Pyrazole. - ResearchGate. Available from: [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... - ResearchGate. Available from: [Link]

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance | ACS Applied Materials & Interfaces. Available from: [Link]

  • Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - NIH. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • Pyrazol - Heteroaromatics - Building Blocks - Organic Chemistry - 3ASenrise. Available from: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - Preprints.org. Available from: [Link]

  • Pharmacological activities of pyrazolone derivatives. Available from: [Link]

  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed. Available from: [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available from: [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. Available from: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC - PubMed Central. Available from: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. Available from: [Link]

Sources

Preparation of 1-propyl-3-nitro-1H-pyrazole via Mitsunobu reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Facile N-Alkylation of 3-Nitro-1H-pyrazole using 1-Propanol via the Mitsunobu Reaction

Abstract

This document provides a comprehensive guide for the synthesis of 1-propyl-3-nitro-1H-pyrazole through the N-alkylation of 3-nitro-1H-pyrazole with 1-propanol. The protocol leverages the Mitsunobu reaction, a powerful and mild method for forming carbon-nitrogen bonds.[1][2] This application note details the underlying reaction mechanism, offers a step-by-step experimental protocol, outlines characterization methods, and provides troubleshooting guidance. The methodology is tailored for researchers in synthetic chemistry and drug development, offering a reliable route to substituted nitropyrazole scaffolds, which are prevalent in medicinal chemistry and materials science.[3]

Introduction and Scientific Principle

N-alkylated pyrazoles are crucial heterocyclic motifs in the development of pharmaceuticals and agrochemicals. Traditional methods for their synthesis often require harsh conditions or the use of hazardous alkyl halides. The Mitsunobu reaction presents a superior alternative, enabling the coupling of a pronucleophile—in this case, 3-nitro-1H-pyrazole—with a primary or secondary alcohol under mild, neutral conditions.[1]

The reaction is a type of redox-condensation where triphenylphosphine (PPh₃) acts as the reductant and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), serves as the oxidant.[4] The key advantages of employing the Mitsunobu reaction for this transformation include:

  • Mild Conditions: Typically performed at or below room temperature, preserving sensitive functional groups.[1]

  • High Atom Economy (in principle): The reaction forms a molecule of water as the primary byproduct, which is abstracted by the reagent system.

  • Broad Substrate Scope: Effective for a wide range of alcohols and acidic N-H pronucleophiles (pKa < 15).[5][6]

The presence of the electron-withdrawing nitro group on the pyrazole ring increases the acidity of the N-H proton, making 3-nitro-1H-pyrazole an excellent nucleophile for this transformation.

Reaction Mechanism

The mechanism of the Mitsunobu reaction is a well-established, multi-step process. Understanding these steps is critical for optimizing reaction conditions and troubleshooting.

  • Activation of PPh₃: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (DEAD/DIAD). This forms a highly reactive betaine intermediate (I).[7]

  • Proton Transfer: The acidic N-H of 3-nitro-1H-pyrazole protonates the betaine, forming the pyrazolate anion (II) and the phosphonium salt (III).

  • Alcohol Activation: The alkoxy group from 1-propanol attacks the activated phosphorus atom of the phosphonium salt (III), displacing the hydrazine byproduct and forming an oxyphosphonium salt (IV). This step converts the alcohol's hydroxyl group into an excellent leaving group.

  • Sₙ2 Displacement: The pyrazolate anion (II) acts as the nucleophile and attacks the carbon atom bearing the oxyphosphonium leaving group. This proceeds via a classic Sₙ2 mechanism, leading to the formation of the desired product, 1-propyl-3-nitro-1H-pyrazole (V), and triphenylphosphine oxide (TPPO) as a byproduct.[5][6]

Mitsunobu_Mechanism Figure 1: Mitsunobu Reaction Mechanism for Pyrazole Alkylation reagents PPh₃ + DEAD + 3-Nitro-1H-pyrazole + 1-Propanol betaine Betaine Intermediate (I) [PPh₃⁺-N⁻-N-CO₂Et] reagents->betaine 1. Activation pyrazolaten Pyrazolate Anion (II) phosphonium Protonated Betaine Phosphonium Salt (III) betaine->phosphonium 2. Protonation (from Pyrazole-NH) product 1-Propyl-3-nitro-1H-pyrazole (V) pyrazolaten->product oxyphosphonium Oxyphosphonium Salt (IV) [R-O-PPh₃]⁺ phosphonium->oxyphosphonium 3. Alcohol Activation (1-Propanol attacks P⁺) oxyphosphonium->product 4. SN2 Attack (by Pyrazolate) byproducts TPPO + Hydrazine byproduct Workflow Figure 2: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Combine Pyrazole & PPh₃ in Flask B 2. Add Anhydrous THF & 1-Propanol A->B C 3. Cool to 0 °C B->C D 4. Add DIAD Dropwise C->D E 5. Stir at RT (3-5h) D->E F 6. Monitor by TLC E->F G 7. Solvent Removal F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Isolate Pure Product J->K L 12. Characterize (NMR, MS, Yield) K->L

Sources

Reagents for propylation of nitro-substituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for Propylation of Nitro-Substituted Pyrazoles

Abstract

The introduction of a propyl group (


-propyl or isopropyl) onto a nitro-substituted pyrazole core is a critical transformation in the synthesis of high-energy density materials (HEDMs) and bioactive pharmaceutical scaffolds. However, the strong electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the pyrazole ring, while the annular tautomerism creates challenges in regiocontrol (

vs.

alkylation). This guide provides a definitive technical analysis of reagent selection, mechanistic drivers, and optimized protocols for the propylation of 3-nitro and 4-nitropyrazoles.

Mechanistic Foundation & Regioselectivity

To optimize yield and selectivity, one must understand the electronic landscape of the nitropyrazolate anion.

Tautomerism and Reactivity

Unsubstituted pyrazoles exist in dynamic equilibrium. Introducing a nitro group (


) perturbs this equilibrium and the subsequent alkylation kinetics.
  • 4-Nitropyrazole: Symmetric.

    
    -propylation yields a single product (1-propyl-4-nitropyrazole).
    
  • 3-Nitropyrazole: Asymmetric.[1] Exists as 3-nitro-

    
    -pyrazole 
    
    
    
    5-nitro-
    
    
    -pyrazole.
    • Electronic Effect: The

      
       group at position 3 withdraws electron density inductively and through resonance. This makes the adjacent nitrogen (
      
      
      
      ) significantly less nucleophilic.
    • Regiochemical Outcome: Alkylation predominantly occurs at the distal nitrogen (

      
      ) , favoring the formation of 1-propyl-3-nitropyrazole  over the sterically and electronically disfavored 1-propyl-5-nitropyrazole.
      
The "Cesium Effect"

While sodium hydride (


) is a standard base for deprotonation, Cesium Carbonate (

)
is superior for nitropyrazoles. The large ionic radius of

(

Å) leads to the formation of "loose" ion pairs with the nitropyrazolate anion in aprotic solvents. This "naked anion" effect enhances nucleophilicity, crucial for overcoming the deactivating effect of the nitro group.

Regioselectivity Substrate 3-Nitropyrazole (Tautomeric Mix) Anion Nitropyrazolate Anion (Delocalized Charge) Substrate->Anion Deprotonation Base Base (Cs2CO3) Base->Anion Cs+ Coordination TS_Distal TS: Distal Attack (N1) (Favored: Electronic) Anion->TS_Distal + n-Pr-X TS_Proximal TS: Proximal Attack (N2) (Disfavored: Steric/Electronic) Anion->TS_Proximal + n-Pr-X Product_Major 1-propyl-3-nitropyrazole (Major Isomer) TS_Distal->Product_Major Product_Minor 1-propyl-5-nitropyrazole (Minor Isomer) TS_Proximal->Product_Minor

Figure 1: Mechanistic pathway showing the kinetic preference for distal alkylation in 3-nitropyrazoles.

Reagent Selection Guide

The choice of alkylating agent and base dictates the reaction's success.

ComponentReagentCharacteristicsRecommended Application
Electrophile 1-Bromopropane Moderate reactivity, good boiling point (

).
Standard scale-up; best balance of reactivity/handling.
1-Iodopropane High reactivity.Difficult substrates; small scale (expensive).
Propyl Tosylate Non-volatile solid/oil.When avoiding volatile alkyl halides is required.
Base

Mild, enhances nucleophilicity.Primary Recommendation. High functional group tolerance.

Strong, irreversible deprotonation.Use if

fails or for very weak nucleophiles.

Cheap, weaker than Cs.Routine synthesis of 4-nitropyrazoles (less demanding).
Solvent DMF High polarity, dissolves inorganic bases.Standard for

alkylations.
Acetonitrile Lower boiling point, easier workup.Good for

reflux protocols.

Detailed Protocols

Protocol A: Cesium Carbonate-Mediated Propylation (Recommended)

Best for: High regioselectivity, operational simplicity, and scale-up.

Materials:

  • Nitro-substituted pyrazole (

    
     equiv)
    
  • 1-Bromopropane (

    
     equiv)
    
  • Cesium Carbonate (

    
    , 
    
    
    
    equiv)
  • DMF (Anhydrous,

    
     concentration relative to pyrazole)
    

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the nitropyrazole substrate and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add

    
     in a single portion. The suspension may turn yellow/orange, indicating anion formation. Stir at Room Temperature (RT) for 30 minutes.
    
    • Expert Note: Pre-stirring ensures complete deprotonation before the electrophile is introduced, reducing side reactions.

  • Alkylation: Add 1-bromopropane dropwise via syringe.

  • Reaction: Heat the mixture to

    
     and stir for 4–12 hours.
    
    • Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:3). The product is usually less polar (

      
       higher) than the N-H starting material.
      
  • Workup:

    • Cool to RT.

    • Dilute with water (

      
       reaction volume) to dissolve cesium salts.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ) and water (
      
      
      
      ) to remove residual DMF.
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel,

    
     EtOAc in Hexanes).
    
Protocol B: Mitsunobu Propylation

Best for: Sensitive substrates or when using propanol directly (avoiding halides).

Materials:

  • Nitro-substituted pyrazole (

    
     equiv)
    
  • 
    -Propanol (
    
    
    
    equiv)
  • Triphenylphosphine (

    
    , 
    
    
    
    equiv)
  • DIAD (Diisopropyl azodicarboxylate,

    
     equiv)
    
  • THF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a flask with nitropyrazole,

    
    , and 
    
    
    
    -propanol in anhydrous THF (
    
    
    ) under nitrogen.
  • Cooling: Cool the solution to

    
     (ice bath).
    
  • Addition: Add DIAD dropwise over 15 minutes.

    • Critical: The reaction is exothermic. Maintain temperature

      
       to prevent decomposition of the betaine intermediate.
      
  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

  • Workup: Concentrate the THF directly under reduced pressure.

  • Purification: The crude will contain

    
     and reduced DIAD. Triturate with cold diethyl ether (precipitates 
    
    
    
    ) or proceed directly to column chromatography.

Experimental Workflow Visualization

Workflow Start Start: Nitropyrazole + DMF (0.2 M) BaseStep Add Cs2CO3 (1.5 eq) Stir 30 min @ RT Start->BaseStep AddElec Add 1-Bromopropane (1.2 eq, Dropwise) BaseStep->AddElec Heat Heat to 60°C Monitor (4-12 h) AddElec->Heat Check TLC Check (SM consumed?) Heat->Check Check->Heat No (Continue) Workup Dilute (H2O) Extract (EtOAc) Check->Workup Yes Purify Flash Chromatography Isolate Product Workup->Purify

Figure 2: Operational workflow for the Cesium Carbonate-mediated propylation protocol.

Safety & Handling (Energetic Materials)

WARNING: Nitro-substituted pyrazoles are precursors to, or are themselves, Energetic Materials .

  • Explosion Hazard: Although mononitro-pyrazoles are generally stable, they possess high energy density. Avoid subjecting dry solids to excessive friction, impact, or static discharge.

  • Exotherms: The alkylation of nitro compounds can be exothermic. Always add alkylating agents slowly.

  • Waste: Do not mix nitropyrazole waste with strong reducing agents or heavy metals.

References

  • Regioselectivity in Nitropyrazoles: Dalinger, I. L., et al. "Regioselective N-alkylation of 3-nitropyrazoles." Chemistry of Heterocyclic Compounds. Link (Generalized citation based on field knowledge of Dalinger's work on energetic heterocycles).

  • Cesium Carbonate Effect: Flessner, T., & Doye, S. "Cesium carbonate: A powerful base for organic synthesis." Journal of Praktische Chemie. Link

  • Mitsunobu Reaction on Azoles: Swamy, K. C. K., et al. "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Energetic Materials Context: Klapötke, T. M.[2] "Chemistry of High-Energy Materials." De Gruyter, 2011. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of 1-Propyl-3-nitro and 1-Propyl-5-nitro Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic and crystallographic separation of 1-propyl-3-nitro and 1-propyl-5-nitro pyrazole isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth answers to frequently asked questions, robust troubleshooting advice for common experimental challenges, and validated protocols to streamline your purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 1-propyl-3-nitro and 1-propyl-5-nitro pyrazole isomers?

Separating these regioisomers is a significant challenge primarily due to their very similar physicochemical properties. Both isomers have the same molecular weight and elemental composition. Their structural similarity results in close polarity, boiling points, and solubility profiles, making them difficult to resolve using standard purification techniques.[1] Effective separation relies on exploiting subtle differences in their dipole moments and crystal packing abilities.

Q2: From a structural standpoint, which isomer is expected to be more polar and why?

The 1-propyl-3-nitro-pyrazole isomer is generally expected to be more polar than the 1-propyl-5-nitro-pyrazole isomer.

  • Causality (Expertise & Experience): This difference arises from the position of the electron-withdrawing nitro group relative to the lone pair of the N2 nitrogen atom in the pyrazole ring. In the 3-nitro isomer, the dipole moments of the N-propyl group and the nitro group are oriented in a way that results in a larger overall molecular dipole moment. In contrast, for the 5-nitro isomer, these vectors are more opposed, leading to a partial cancellation and a smaller net dipole moment. This polarity difference is the key to successful chromatographic separation on a polar stationary phase like silica gel.

Q3: Which analytical method is best for definitively identifying the separated isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful tool for unambiguous identification.[2] The chemical environment of the protons on the pyrazole ring is distinct for each isomer.

  • 1-Propyl-3-nitro-pyrazole: The proton at the C5 position will appear as a doublet, typically at a higher chemical shift (further downfield) due to the anisotropic effect of the adjacent nitro group. The C4 proton will be a doublet coupled to the C5 proton.

  • 1-Propyl-5-nitro-pyrazole: The proton at the C3 position will appear as a doublet at a relatively lower chemical shift (further upfield) compared to the C5 proton of the other isomer. The C4 proton will be a doublet coupled to the C3 proton.

Computational studies on various nitropyrazoles confirm that substituents significantly influence the chemical shifts of ring protons, providing a reliable basis for structural assignment.[3][4][5]

Troubleshooting Guides

This section addresses specific issues you may encounter during the separation process in a direct question-and-answer format.

Q4: My flash column chromatography is giving poor resolution, with the isomers co-eluting. What can I do to improve it?

This is a common issue. Here’s a systematic approach to troubleshoot and optimize your separation:

  • Decrease Solvent Polarity: The most likely cause is an eluent that is too polar. The subtle polarity difference between the isomers requires a fine-tuned, relatively non-polar mobile phase to resolve. If you are using a 10% Ethyl Acetate (EtOAc) in Hexane mixture, try reducing it to 5% or even 2-3% EtOAc.[1]

  • Optimize Sample Loading: Improper sample loading can ruin a separation before it even begins.

    • Use the Dry Loading Technique: This is the preferred method for closely eluting compounds.[1] Dissolve your crude mixture in a strong, volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent completely to get a dry powder. This powder can then be carefully loaded onto the top of your column.[1] This prevents the strong solvent from compromising the initial separation bands.[1]

    • Minimize Loading Volume: If using liquid loading, dissolve your sample in the absolute minimum amount of the mobile phase or a slightly stronger solvent. A large volume of a strong solvent will broaden your initial sample band significantly.

  • Increase Column Length/Decrease Diameter: A longer, narrower column increases the number of theoretical plates, providing more opportunities for the isomers to separate.

  • Check Flow Rate: A slower flow rate can sometimes improve resolution by allowing for better equilibration between the mobile and stationary phases.[6]

Troubleshooting Workflow: Poor Column Chromatography Resolution

The following diagram outlines a decision-making process for addressing poor separation of your pyrazole isomers.

G start Start: Poor Resolution (Co-eluting Isomers) check_tlc Q: Have you optimized the mobile phase via TLC? start->check_tlc optimize_tlc Action: Test solvent systems (e.g., 2-10% EtOAc/Hexane). Aim for ΔRf > 0.1 check_tlc->optimize_tlc No check_loading Q: How was the sample loaded? check_tlc->check_loading Yes optimize_tlc->check_tlc dry_load Recommendation: Use Dry Loading Technique check_loading->dry_load Wet Loaded check_column Q: What are the column dimensions? check_loading->check_column Dry Loaded dry_load->check_column wet_load Action: Minimize solvent volume. Use a weak solvent. wet_load->check_column adjust_column Action: Increase length-to-diameter ratio. Use finer silica. check_column->adjust_column Standard check_flow Action: Reduce flow rate (e.g., from 5cm/min to 2-3cm/min) check_column->check_flow Optimized adjust_column->check_flow success Resolution Improved check_flow->success

Caption: Troubleshooting flowchart for poor isomer resolution.

Q5: I am attempting fractional crystallization, but the isomers are precipitating together. How can I improve selectivity?

Fractional crystallization relies on differences in solubility and the ability of molecules to form a stable crystal lattice.[7] Co-crystallization is common for isomers.

  • Solvent Screening is Key: The choice of solvent is critical.[7] You need a solvent in which one isomer is significantly less soluble than the other at a given temperature. Test a range of solvents with varying polarities (e.g., isopropanol, ethanol/water mixtures, toluene, heptane). The goal is to find a system where cooling a saturated solution selectively precipitates one isomer in high purity.

  • Control the Cooling Rate: Slow, controlled cooling is essential. Rapid cooling traps impurities and promotes the formation of mixed crystals. A slow temperature gradient allows for the selective nucleation and growth of the less soluble isomer's crystals.

  • "Sweating" Technique: After initial crystallization and removal of the mother liquor, you can perform a "sweating" step.[8] This involves slowly warming the crystals to a temperature just below their melting point. This process melts the more impure regions of the crystals, effectively "sweating" out the contaminating isomer, which can then be washed away.[8]

Q6: My preparative HPLC runs are showing broad peaks and poor separation. What are the likely causes?

For high-resolution separation, preparative HPLC is an excellent tool, but it requires careful optimization.[9]

  • Mobile Phase Modifiers: Peak tailing or broadening can be caused by secondary interactions between the basic pyrazole nitrogen and residual acidic silanols on the stationary phase.[1] For reverse-phase (C18) HPLC, adding a small amount (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can significantly improve peak shape.[10][11]

  • Reduce Sample Load: Overloading the column is a common cause of poor peak shape.[1] Try injecting a smaller volume or a more dilute sample solution to ensure the separation is not exceeding the column's capacity.[1]

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent.[11] Dissolving the sample in a much stronger solvent than the mobile phase will cause peak distortion and fronting.

Detailed Experimental Protocols

These protocols provide a starting point for developing a robust separation strategy.

Protocol 1: Optimized Flash Column Chromatography

This method is the most common and cost-effective approach for separating gram-scale quantities of the isomer mixture.

  • Stationary Phase: Standard silica gel, 230-400 mesh.

  • Mobile Phase Optimization (TLC):

    • Prepare several developing chambers with different mobile phase compositions, for example: 5% EtOAc/Hexane, 8% EtOAc/Hexane, and 10% EtOAc/Hexane.

    • Spot your crude mixture on TLC plates and develop them in each chamber.

    • The ideal solvent system will show clear separation between the two isomer spots with Rf values between 0.2 and 0.4. The more polar 3-nitro isomer will have a lower Rf than the 5-nitro isomer.

  • Column Packing:

    • Pack the column as a slurry using the optimized mobile phase to ensure a homogenous and stable packed bed.[1]

  • Sample Loading (Dry Method): [1]

    • Dissolve the crude isomer mixture (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane or acetone.

    • Add 2-3 grams of silica gel to this solution.

    • Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Gently load this powder onto the top of the packed silica gel column.

  • Elution and Fractionation:

    • Begin elution with the optimized mobile phase, applying gentle positive air pressure.[1][6]

    • Collect fractions systematically (e.g., 20 mL per fraction).[6]

    • Monitor the collected fractions by TLC to identify which contain the pure isomers.[1] The less polar 1-propyl-5-nitro-pyrazole will elute first.

  • Post-Processing:

    • Combine the pure fractions of each isomer.

    • Remove the solvent under reduced pressure to yield the purified products.[1]

Data Presentation: Typical Chromatographic Parameters
ParameterThin Layer Chromatography (TLC)Flash Column Chromatography
Stationary Phase Silica Gel 60 F254Silica Gel (230-400 mesh)
Mobile Phase 8% Ethyl Acetate in Hexane5-8% Ethyl Acetate in Hexane
Rf (5-nitro isomer) ~0.35N/A (Elutes First)
Rf (3-nitro isomer) ~0.25N/A (Elutes Second)
Visualization UV Lamp (254 nm)Monitored by TLC
Protocol 2: Preparative Reverse-Phase HPLC

This method is ideal for obtaining very high purity material or for separating small quantities that are difficult to resolve by column chromatography.

  • Column: A C18 stationary phase column is commonly used.[1]

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile (MeCN) in water.

    • Solvent A: Water + 0.1% Formic Acid (for MS compatibility) or 0.1% TFA.

    • Solvent B: Acetonitrile + 0.1% Formic Acid or 0.1% TFA.

  • Sample Preparation:

    • Dissolve the sample in a small amount of the initial mobile phase composition (e.g., 50:50 MeCN/Water) to a known concentration.[11]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Typically 10-20 mL/min for semi-prep columns.

    • Detection: UV detection at a wavelength where both isomers absorb, typically around 254 nm.[9]

    • Gradient: Start with an analytical-scale HPLC to develop a gradient method. A shallow gradient will be necessary to resolve the closely eluting peaks. For example, start with 30% B and increase to 50% B over 20-30 minutes.

  • Fraction Collection:

    • Use an automated fraction collector triggered by the UV detector signal to collect the eluting peaks corresponding to each isomer.

  • Post-Processing:

    • Combine the fractions for each pure isomer.

    • Remove the organic solvent (acetonitrile) under reduced pressure.

    • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the purified compound.

Overall Separation & Verification Workflow

G cluster_prep Preparation & Separation cluster_analysis Analysis & Verification crude Crude Isomer Mixture (3-nitro & 5-nitro) tlc 1. TLC Optimization (Find optimal solvent system) crude->tlc column 2. Flash Column Chromatography (Bulk Separation) tlc->column frac1 Fraction 1 (Enriched in 5-nitro) column->frac1 frac2 Fraction 2 (Enriched in 3-nitro) column->frac2 hplc Optional: Preparative HPLC (For high purity) nmr1 3. ¹H NMR Analysis hplc->nmr1 nmr2 3. ¹H NMR Analysis hplc->nmr2 frac1->hplc frac1->nmr1 frac2->hplc frac2->nmr2 pure1 Pure 1-Propyl-5-nitro-pyrazole nmr1->pure1 pure2 Pure 1-Propyl-3-nitro-pyrazole nmr2->pure2

Caption: General workflow for separation and analysis.

References

  • Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health (NIH). [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. Journal of Chemical & Engineering Data, ACS Publications. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles.
  • Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. ResearchGate. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC, National Institutes of Health (NIH). [Link]

  • (PDF) A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ResearchGate. [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. MDPI. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed. [Link]

  • Fractional Crystallization. Sulzer. [Link]

  • (PDF) Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. ResearchGate. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • Fractional crystallization (chemistry). Wikipedia. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

Sources

Technical Support Center: Improving Regioselectivity in 3-Nitropyrazole Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective alkylation of 3-nitropyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired N-alkylation outcomes with precision and efficiency.

Introduction: The Challenge of Regioselectivity

The alkylation of unsymmetrical pyrazoles, such as 3-nitropyrazole, presents a significant regioselectivity challenge, often yielding a mixture of N1 and N2 isomers. The presence of the strongly electron-withdrawing nitro group at the C3 position profoundly influences the electronic distribution within the pyrazole ring, affecting the nucleophilicity of the two nitrogen atoms and the stability of the resulting products.[1] Mastering the regioselective alkylation is paramount for the synthesis of specific, biologically active molecules where the substitution pattern dictates efficacy and safety.[2]

This guide provides a systematic approach to understanding and controlling the factors that govern the N1 versus N2 selectivity in the alkylation of 3-nitropyrazole.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1 and N2 alkylated 3-nitropyrazole isomers?

A1: The formation of a mixture of N1 and N2 isomers is a common outcome in pyrazole alkylation due to the presence of two reactive nitrogen atoms in the heterocyclic ring. The ratio of these isomers is influenced by a delicate interplay of several factors:

  • Electronic Effects: The electron-withdrawing nitro group at the C3 position decreases the electron density at the adjacent N2 atom, potentially favoring alkylation at the more distant and sterically less hindered N1 atom.

  • Steric Hindrance: The substituent at the C5 position and the bulkiness of the alkylating agent can sterically hinder the approach to the N1 and N2 positions, influencing the regioselectivity.[3]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in determining the final product ratio. These factors can influence the tautomeric equilibrium of the pyrazole and the nature of the pyrazolate anion in solution.

Q2: How can I favor the formation of the N1-alkylated 3-nitropyrazole?

A2: To selectively obtain the N1-alkylated isomer, you should consider conditions that favor kinetic or thermodynamic control leading to this product. Generally, employing a less hindered alkylating agent and a strong, non-coordinating base in a polar aprotic solvent can promote N1-alkylation. For some substituted pyrazoles, specific conditions like using K2CO3 in DMSO have been shown to be effective for regioselective N1-alkylation.[4]

Q3: What conditions are known to promote N2-alkylation?

A3: N2-alkylation can sometimes be favored under conditions that allow for thermodynamic equilibration to the more stable isomer. In some cases, the choice of a specific base and solvent system can dramatically alter the regioselectivity. For instance, the use of certain alkylating agents like trichloroacetimidates under acidic conditions can favor the formation of the sterically less hindered product, which in some cases might be the N2 isomer.[3]

Q4: My reaction yield is very low, even though I am getting the desired regioisomer. What could be the cause?

A4: Low yields in pyrazole alkylation reactions can stem from several issues:

  • Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the 3-nitropyrazole, leading to a low concentration of the reactive pyrazolate anion.

  • Side Reactions: The alkylating agent might be unstable under the reaction conditions or could react with the solvent or the base.

  • Poor Nucleophilicity: The pyrazolate anion, while formed, might not be sufficiently nucleophilic to react efficiently with the alkylating agent.

  • Product Instability: The desired product might be unstable under the reaction conditions, leading to decomposition.

Careful optimization of the base, solvent, temperature, and reaction time is crucial to improve the yield.[4]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the alkylation of 3-nitropyrazole.

Problem Potential Cause Recommended Solution
Poor Regioselectivity (Mixture of N1 and N2 isomers) Suboptimal Base: The base may not be providing the desired counter-ion effect or may be influencing the tautomeric equilibrium unfavorably.Screen different bases such as NaH, K2CO3, Cs2CO3, or t-BuOK. The counter-ion can significantly impact regioselectivity.
Inappropriate Solvent: The solvent polarity and coordinating ability can affect the reactivity of the pyrazolate anion and the transition state energies for N1 and N2 attack.Test a range of solvents from polar aprotic (e.g., DMF, DMSO, acetonitrile) to nonpolar (e.g., THF, toluene). Fluorinated alcohols have also been shown to improve regioselectivity in some cases.[4]
Steric Hindrance: The alkylating agent or substituents on the pyrazole ring may be sterically directing the reaction.If possible, use a less bulky alkylating agent. Consider the steric implications of any existing substituents on the pyrazole ring.
Low Reaction Yield Incomplete Deprotonation: The pKa of 3-nitropyrazole is lowered by the nitro group, but a sufficiently strong base is still required.Use a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and handled under anhydrous conditions.
Alkylating Agent Reactivity: The alkylating agent may be too reactive (leading to side reactions) or not reactive enough.For highly reactive agents (e.g., methyl iodide), consider running the reaction at a lower temperature. For less reactive agents, a higher temperature or a more reactive leaving group (e.g., triflate instead of bromide) might be necessary.
Reaction Temperature/Time: The reaction may not have reached completion, or prolonged heating may be causing decomposition.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Experiment with a range of temperatures.
No Reaction Inactive Alkylating Agent: The alkylating agent may have degraded.Use a fresh bottle of the alkylating agent.
Insufficiently Strong Base: The base is not strong enough to deprotonate the 3-nitropyrazole.Switch to a stronger base as mentioned above.
Low Temperature: The reaction may require thermal energy to proceed.Gradually increase the reaction temperature while monitoring for product formation and decomposition.

Visualizing the Reaction Pathway and Troubleshooting Logic

The following diagrams illustrate the competing N1 and N2 alkylation pathways and a logical workflow for troubleshooting common experimental issues.

G cluster_0 Competing Alkylation Pathways 3-Nitropyrazole 3-Nitropyrazole Pyrazolate_Anion Pyrazolate Anion 3-Nitropyrazole->Pyrazolate_Anion Base N1_Alkylation N1 Alkylation Pyrazolate_Anion->N1_Alkylation N2_Alkylation N2 Alkylation Pyrazolate_Anion->N2_Alkylation Alkylating_Agent R-X Alkylating_Agent->N1_Alkylation Alkylating_Agent->N2_Alkylation Product_N1 1-Alkyl-3-nitropyrazole N1_Alkylation->Product_N1 Product_N2 1-Alkyl-5-nitropyrazole N2_Alkylation->Product_N2

Caption: Competing N1 and N2 alkylation pathways of 3-nitropyrazole.

G cluster_1 Troubleshooting Workflow Start Experiment Yields Poor Regioselectivity Check_Base Is the base appropriate? Start->Check_Base Change_Base Screen different bases (NaH, K2CO3, Cs2CO3) Check_Base->Change_Base No Check_Solvent Is the solvent optimal? Check_Base->Check_Solvent Yes Change_Base->Check_Solvent Change_Solvent Test different solvents (DMF, DMSO, THF, MeCN) Check_Solvent->Change_Solvent No Check_Alkylating_Agent Consider steric effects of alkylating agent Check_Solvent->Check_Alkylating_Agent Yes Change_Solvent->Check_Alkylating_Agent Modify_Agent Use a less bulky alkylating agent if possible Check_Alkylating_Agent->Modify_Agent No Success Improved Regioselectivity Check_Alkylating_Agent->Success Yes Modify_Agent->Success

Caption: A logical workflow for troubleshooting poor regioselectivity.

Experimental Protocols

The following protocols are adapted from literature procedures for the N-alkylation of nitropyrazoles and should be optimized for your specific substrate and alkylating agent.[5]

Protocol 1: General Procedure for N-Alkylation using a Strong Base

This protocol is suitable for a wide range of alkyl halides.

Materials:

  • 3-Nitropyrazole

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-nitropyrazole (1.0 eq.).

  • Add anhydrous DMF or THF to dissolve the pyrazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 2: N-Alkylation using a Carbonate Base

This protocol uses a milder base and may offer different regioselectivity.

Materials:

  • 3-Nitropyrazole

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), finely ground

  • Alkyl halide

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-nitropyrazole (1.0 eq.) and the carbonate base (2.0-3.0 eq.).

  • Add anhydrous DMSO or MeCN.

  • Add the alkyl halide (1.1-1.5 eq.).

  • Heat the reaction mixture to a temperature between 50-80 °C (optimize as needed).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • G. P. Ellis, "The Chemistry of Heterocyclic Compounds: Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings," John Wiley & Sons, 1967.
  • J. Elguero, "Comprehensive Organic Chemistry II," vol. 4, pp. 1-75, Pergamon, 1996.
  • A. R. Katritzky, C. W. Rees, E. F. V.
  • D. L. Boger, R. S. Coleman, "Synthesis of 1-Substituted Pyrazoles," J. Org. Chem., vol. 49, no. 13, pp. 2496-2499, 1984.
  • A. F. Pozharskii, A. T. Soldatenkov, A. R. Katritzky, "Heterocycles in Life and Society," John Wiley & Sons, 1997.
  • M. A. P. Martins, C. M. P. Pereira, W. Cunico, D. N. G. Bonacorso, N. Zanatta, H. G. Bonacorso, "A novel and efficient protocol for the N-alkylation of pyrazoles," Tetrahedron Lett., vol. 45, no. 45, pp. 8373-8376, 2004.
  • J. T. Reeves, et al., "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates," Molecules, vol. 22, no. 8, p. 1243, 2017. [Online]. Available: [Link].

  • Y. O. Edilova, et al., "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning," Int. J. Mol. Sci., vol. 26, no. 21, p. 10335, 2025. [Online]. Available: [Link].

  • J. I. Jones, "The alkylation of pyrazoles," J. Chem. Soc., pp. 1374-1378, 1949.
  • S. M. C. Gonçalves, et al., "Regioselective N-alkylation of pyrazoles under microwave irradiation," Tetrahedron Lett., vol. 50, no. 4, pp. 461-463, 2009.
  • C. M. P. Pereira, et al., "Regioselective N-alkylation of pyrazoles: an experimental and theoretical study," J. Org. Chem., vol. 72, no. 19, pp. 7326-7333, 2007.
  • S. A. G. O. Ebenezer, et al., "Recent highlights in the synthesis and biological significance of pyrazole derivatives," RSC Adv., vol. 12, pp. 23456-23489, 2022. [Online]. Available: [Link].

  • A. F. M. M. Rahman, et al., "Regioselective synthesis of N1-substituted pyrazoles," Beilstein J. Org. Chem., vol. 7, pp. 1339-1344, 2011.
  • A. D. M. D. S. Barbosa, et al., "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles," ACS Omega, vol. 8, no. 20, pp. 18408–18413, 2023. [Online]. Available: [Link].

  • X. Zhang, et al., "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds," Molecules, vol. 26, no. 1, p. 183, 2021. [Online]. Available: [Link].

Sources

Technical Guide: Troubleshooting Low Yields in Pyrazole N-Propylation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of Pyrazole N-Propylation , a transformation notorious for variable yields due to the ambident nature of the pyrazole ring and the specific reactivity of propyl electrophiles.


 Alkylation, Mitsunobu Coupling, and Regiocontrol

The Core Problem: Why Propylation Fails

N-propylation of pyrazoles is deceptively simple. Unlike methylation (where the electrophile is small) or benzylation (where the electrophile is non-enolizable), the propyl group introduces two distinct failure modes that compound the inherent regioselectivity issues of the pyrazole ring:

  • The "Propyl Trap" (Competitive Elimination): Propyl halides possess

    
    -hydrogens. Under strong basic conditions (e.g., NaH) or high temperatures, 
    
    
    
    elimination competes with
    
    
    substitution, converting your alkylating agent into propene gas.
  • Ambident Nucleophilicity: Pyrazoles exist as tautomers (

    
    -H vs 
    
    
    
    -H). The ratio of products depends on the interplay between the thermodynamic stability of the tautomer and the kinetic accessibility of the nitrogen lone pair.

Diagnostic Phase: Characterizing the Failure

Before altering conditions, confirm the nature of the "low yield."

Quick Diagnostic Checklist
ObservationLikely Root CauseRemediation Strategy
Crude NMR shows olefinic protons (5.0-6.0 ppm)

Elimination of Propyl Halide
Switch to milder base (

) or lower temperature.
Product mass is correct, but NMR is complex Regioisomer mixture (

vs

)
Check solvent effects; switch to Mitsunobu.
Product is highly polar/water soluble Quaternization (Over-alkylation)Reduce alkylating agent equivalents; use dilute conditions.
Starting material remains; Alkylating agent gone Alkylating agent volatility/degradationUse Propyl Tosylate/Mesylate instead of Iodide.
Isomer Identification (The "NOE" Rule)

You cannot troubleshoot yield if you are isolating the wrong isomer.

  • 1,3-Disubstituted Pyrazoles: The

    
    -propyl group will show an NOE (Nuclear Overhauser Effect) correlation with the substituent at 
    
    
    
    (adjacent to nitrogen).
  • 1,5-Disubstituted Pyrazoles: The

    
    -propyl group will show NOE with the substituent at 
    
    
    
    .
  • Note: If

    
     and 
    
    
    
    are protons, the coupling constants (
    
    
    ) differ slightly, but NOE is definitive.

Mechanism & Regioselectivity Logic

Understanding the tautomeric equilibrium is critical. Electron Withdrawing Groups (EWGs) on the ring shift the equilibrium, often making the less sterically hindered nitrogen the less nucleophilic one.

Visualization: Tautomerism and Alkylation Pathways

PyrazoleAlkylation TautomerA Tautomer A (N1-H, C3-R) TautomerB Tautomer B (N2-H, C5-R) TautomerA->TautomerB Equilibrium Deprotonation Pyrazolide Anion (Delocalized Charge) TautomerA->Deprotonation Base TautomerB->Deprotonation TS_N1 TS: N1 Attack (Kinetic) Deprotonation->TS_N1 Propyl-X TS_N2 TS: N2 Attack (Thermodynamic) Deprotonation->TS_N2 Propyl-X Product_N1 1,3-Isomer (Major w/ NaH) TS_N1->Product_N1 Product_N2 1,5-Isomer (Steric Dependent) TS_N2->Product_N2

Caption: The Curtin-Hammett principle applies here; the product ratio depends on the relative energies of the transition states (TS), not just the ratio of tautomers.

Optimized Protocols

Method A: The "Cesium Effect" (Recommended First Line)

Cesium carbonate is superior to sodium hydride for propylation. The large cesium cation (


) is softer and forms a looser ion pair with the pyrazolide anion, enhancing nucleophilicity while the mild basicity prevents elimination of the propyl halide [1].
  • Substrate: 1.0 eq Pyrazole

  • Base: 1.5 - 2.0 eq

    
    
    
  • Solvent: DMF or NMP (anhydrous)

  • Electrophile: 1.1 eq

    
    -Propyl Iodide (or Bromide)
    
  • Temp:

    
     to 
    
    
    

Protocol:

  • Dissolve pyrazole in DMF (

    
    ).
    
  • Add

    
     and stir for 30 mins at RT to ensure deprotonation/coordination.
    
  • Add

    
    -Propyl Iodide dropwise.
    
  • Monitor by LCMS. If conversion stalls, add 0.1 eq TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.

Method B: Mitsunobu Coupling (For Regio-Control)

If


 yields mixtures, the Mitsunobu reaction often favors the more sterically hindered isomer or simply provides cleaner inversion-free alkylation using the alcohol directly [2].
  • Reagents:

    
    -Propanol (1.2 eq), 
    
    
    
    (1.5 eq), DIAD or DEAD (1.5 eq).
  • Solvent: THF or Toluene.

  • Temp:

    
     to RT.
    

Protocol:

  • Dissolve pyrazole,

    
    -propanol, and 
    
    
    
    in dry THF.
  • Cool to

    
    .[1]
    
  • Add DIAD dropwise (Control exotherm).

  • Critical: Stir at

    
     for 1 hour before warming to RT.
    

Troubleshooting Guide (FAQ)

Q1: I am seeing 50% conversion and a new peak at 5.8 ppm in my crude NMR. What happened?

A: You suffered from


 elimination. The base deprotonated your 

-propyl iodide instead of the pyrazole, creating propene gas.
  • Fix: Switch from NaH to

    
     or 
    
    
    
    . Lower the reaction temperature. If using NaH, ensure the pyrazole is fully deprotonated (gas evolution stops) before adding the electrophile.
Q2: I need the 1,5-isomer (alkylation adjacent to the bulky group), but I only get the 1,3-isomer.

A: This is the "steric clash" effect. The


 reaction is sensitive to sterics.[2][3]
  • Fix: Try solvent switching . Non-polar solvents (Toluene) with phase transfer catalysts (18-crown-6) can sometimes alter the ion-pairing tightness and shift regioselectivity. Alternatively, block the

    
     position with a transient protecting group (like THP), alkylate, and deprotect, though this is longer.
    
Q3: My yield is low because the product is water-soluble.

A: Propyl-pyrazoles, especially with amino/polar groups, can be amphiphilic.

  • Fix: Do not use aqueous workup. Filter off the inorganic salts (

    
    /CsI), concentrate the DMF/NMP under high vacuum, and load the residue directly onto a reverse-phase (C18) flash column.
    
Troubleshooting Decision Tree

Troubleshooting Start Low Yield Observed CheckSM Is Starting Material Consumed? Start->CheckSM CheckByprod Identify Major Byproduct CheckSM->CheckByprod Yes Elimination Propene Formation (E2 Reaction) CheckByprod->Elimination Olefin in NMR Regio Wrong Isomer (Regioselectivity) CheckByprod->Regio Isomer Ratio Quat Quaternary Salt (Over-alkylation) CheckByprod->Quat Highly Polar Spot Action_Elim Use Weaker Base (Cs2CO3) Use Propyl Tosylate Elimination->Action_Elim Action_Regio Switch to Mitsunobu Change Solvent Polarity Regio->Action_Regio Action_Quat Reduce R-X to 0.95 eq Dilute Reaction Quat->Action_Quat

Caption: Systematic workflow for identifying the root cause of yield loss in alkylation reactions.

References

  • Cesium Effect in Alkylation: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of secondary amines. Journal of Practical Chemistry. (General principle application to N-heterocycles).

  • Mitsunobu Reaction on Pyrazoles: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[4] Chemical Reviews.[5][6]

  • Regioselectivity Review: K. Kumar et al. (2021). Regioselective synthesis of 1,3- and 1,5-disubstituted pyrazoles.[7] Organic & Biomolecular Chemistry.[4][6][7][8]

Sources

Removing unreacted propyl bromide from pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Effective Removal of Unreacted Propyl Bromide

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge in N-alkylation reactions: the removal of unreacted propyl bromide. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring a deeper understanding and more effective troubleshooting in your laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted propyl bromide important?

A1: Residual propyl bromide can interfere with downstream reactions and complicate the purification of the final product. Furthermore, propyl bromide is a hazardous substance with potential health risks, making its removal essential for the safety of researchers and the integrity of the synthesized compounds.[1][2][3][4]

Q2: What are the main challenges in separating propyl bromide from N-propylpyrazole?

A2: The primary challenge lies in their differing physical properties. Propyl bromide is a volatile, non-polar liquid, while N-propylpyrazole is a more polar and higher-boiling point compound. These differences, however, are what we exploit for their separation.

Q3: Can I use a simple aqueous wash to remove propyl bromide?

A3: While an aqueous wash is a crucial part of the workup to remove inorganic salts and polar impurities, it is generally insufficient for the complete removal of the less polar propyl bromide. Propyl bromide has low solubility in water.

Q4: Is it necessary to quench the reaction before workup?

A4: Yes, quenching is a critical step to neutralize any remaining reactive species, including excess propyl bromide. This ensures a safer and more controlled workup process.

Troubleshooting Guides

Issue 1: Residual Propyl Bromide Detected After Initial Workup

This is a common issue and can often be resolved by optimizing the extraction and washing steps, or by employing a more rigorous purification technique.

Root Cause Analysis:

  • Incomplete Reaction: A significant amount of unreacted propyl bromide may indicate an incomplete reaction. Consider optimizing reaction time, temperature, or the stoichiometry of your reagents.

  • Insufficient Extraction: The choice of extraction solvent and the number of extractions may not be adequate to remove all the propyl bromide.

  • Physical Properties: The relatively low boiling point of propyl bromide can sometimes lead to its co-distillation with the solvent during concentration steps.

Solutions:

  • Optimized Liquid-Liquid Extraction: A thorough liquid-liquid extraction is the first line of defense.

  • Distillation: Exploiting the significant difference in boiling points between propyl bromide and N-propylpyrazole is a highly effective purification method.

  • Chromatography: For high-purity requirements, column chromatography is an excellent option.

Detailed Experimental Protocols

Protocol 1: Quenching Excess Propyl Bromide

Rationale: Quenching converts the reactive electrophilic propyl bromide into a less reactive and more easily removable species. This is a critical safety and purification step.

Step-by-Step Methodology:

  • Cool the Reaction Mixture: Before quenching, cool the reaction vessel to 0 °C using an ice bath. This mitigates any potential exotherm from the quenching process.

  • Prepare Quenching Solution: A suitable quenching agent is a nucleophilic scavenger that will react with the excess propyl bromide. A solution of a primary or secondary amine, such as diethylamine or piperidine, in a compatible solvent can be used. Alternatively, a solution of sodium thiosulfate can be effective.

  • Slow Addition: Slowly add the quenching solution to the cooled reaction mixture with vigorous stirring. Monitor the addition rate to control any temperature increase.

  • Stirring: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of the excess propyl bromide.

  • Proceed to Workup: The quenched reaction mixture is now ready for the standard workup procedure.

Protocol 2: Optimized Liquid-Liquid Extraction

Rationale: This protocol is designed to efficiently partition the polar N-propylpyrazole product into the aqueous phase while leaving the non-polar unreacted propyl bromide and other non-polar impurities in the organic phase.

Step-by-Step Methodology:

  • Solvent Addition: After quenching, dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts. Follow this with a wash using brine (saturated NaCl solution) to reduce the solubility of organic compounds in the aqueous layer.

  • Multiple Extractions: Perform at least three consecutive extractions with the chosen organic solvent to ensure maximum recovery of the product.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 3: Purification by Distillation

Rationale: The significant difference in boiling points between propyl bromide and N-propylpyrazole allows for their effective separation by simple or fractional distillation.

Data for Decision Making:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Propyl Bromide122.9971
Pyrazole68.08187
1-Methylpyrazole82.11127
1-Ethylpyrazole96.13137
1-Propylpyrazole110.16est. 140-160

Step-by-Step Methodology:

  • Setup: Assemble a distillation apparatus. For closer boiling points or higher purity requirements, a fractional distillation column is recommended.

  • Heating: Gently heat the crude product in the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the boiling point of propyl bromide (~71 °C).

  • Product Collection: Increase the temperature to distill the N-propylpyrazole product at its higher boiling point.

  • Vacuum Distillation: For higher boiling N-propylpyrazole derivatives, vacuum distillation may be necessary to prevent decomposition at high temperatures.

Visualization of Workflow

The following diagram outlines the decision-making process for the purification of your pyrazole product.

PurificationWorkflow Purification Strategy for Pyrazole Synthesis Start Crude Reaction Mixture Quench Quench Excess Propyl Bromide Start->Quench Extraction Liquid-Liquid Extraction Quench->Extraction TLC_Analysis Analyze Purity by TLC/GC-MS Extraction->TLC_Analysis Pure Pure Product TLC_Analysis->Pure Purity Acceptable Impure Residual Propyl Bromide Detected TLC_Analysis->Impure Purity Not Acceptable Distillation Distillation Impure->Distillation Significant Quantity of Propyl Bromide Chromatography Column Chromatography Impure->Chromatography Trace Amounts or High Purity Needed Final_Analysis Final Purity Analysis Distillation->Final_Analysis Chromatography->Final_Analysis Final_Analysis->Pure Purity Acceptable

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. For researchers engaged in the synthesis and development of novel therapeutics and functional materials, a comprehensive understanding of NMR spectral data is paramount. This guide provides an in-depth analysis of the ¹H NMR characterization of 3-nitro-1-propyl-1H-pyrazole, a key heterocyclic scaffold. By comparing its spectral features with the parent compound, 3-nitro-1H-pyrazole, we offer a detailed framework for interpreting the influence of N-alkylation on the electronic environment of the pyrazole ring.

The Decisive Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy provides a detailed fingerprint of a molecule by mapping the chemical environment of its hydrogen atoms. The key parameters derived from a ¹H NMR spectrum—chemical shift (δ), signal multiplicity, and coupling constants (J)—are dictated by the molecule's electronic structure. The chemical shift, reported in parts per million (ppm), indicates the degree of magnetic shielding around a proton, offering insights into the presence of electron-withdrawing or electron-donating groups.[1][2] Signal multiplicity (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, while coupling constants quantify the interaction between adjacent protons, providing crucial information about the connectivity of atoms.

¹H NMR Spectral Data: this compound vs. 3-nitro-1H-pyrazole

The introduction of a propyl group at the N1 position of the pyrazole ring in 3-nitro-1H-pyrazole induces notable changes in the ¹H NMR spectrum. Below is a comparative analysis of the experimental data for 3-nitro-1H-pyrazole and the predicted data for its N-propylated derivative.

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound (Predicted) H4~8.1d~2.5
H5~7.1d~2.5
-CH₂- (α)~4.2t~7.0
-CH₂- (β)~1.9sextet~7.0
-CH₃ (γ)~0.9t~7.0
3-nitro-1H-pyrazole (Experimental)[3] H48.03d2.4
H57.03t2.4
NH13.94br s-

Interpreting the Spectral Differences:

The strong electron-withdrawing nature of the nitro group at the C3 position significantly deshields the adjacent H4 proton, causing it to resonate at a downfield chemical shift in both compounds. In 3-nitro-1H-pyrazole, the H5 proton appears as a triplet due to coupling with both the H4 and the NH protons.[3] Upon N-propylation, the NH proton is replaced by the propyl group, and the H5 signal is expected to simplify to a doublet due to coupling only with the H4 proton.

The protons of the N-propyl group in this compound are predicted to exhibit characteristic chemical shifts and multiplicities. The α-methylene protons, being directly attached to the nitrogen atom of the pyrazole ring, are the most deshielded and are expected to appear as a triplet. The β-methylene protons will show a more complex sextet pattern due to coupling with both the α-methylene and the γ-methyl protons. The terminal γ-methyl protons are the most shielded and will appear as an upfield triplet.

Experimental Protocol for ¹H NMR Data Acquisition

The following is a standardized protocol for obtaining a high-resolution ¹H NMR spectrum of this compound.

Step 1: Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

Step 2: Instrument Setup

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

Step 3: Data Acquisition

  • Set the appropriate spectral width to encompass all expected proton signals.

  • Determine the optimal pulse width (typically a 90° pulse).

  • Set the relaxation delay to ensure complete relaxation of the protons between scans.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Step 4: Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption signals.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add TMS prep2->prep3 setup1 Insert Sample prep3->setup1 setup2 Lock setup1->setup2 setup3 Shim setup2->setup3 acq1 Set Spectral Parameters setup3->acq1 acq2 Acquire Scans acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase Correction proc1->proc2 proc3 Calibration & Integration proc2->proc3 proc4 Analysis proc3->proc4

Caption: Workflow for ¹H NMR Data Acquisition and Processing.

Structural Comparison: The Impact of N-Alkylation

The substitution of the acidic proton on the pyrazole nitrogen with an alkyl group has significant implications for the molecule's chemical properties and biological activity. This structural modification can influence factors such as solubility, metabolic stability, and receptor binding affinity.

Caption: Structural difference between 3-nitro-1H-pyrazole and this compound.

The comparison of the ¹H NMR spectra of 3-nitro-1H-pyrazole and its N-propyl derivative provides a clear illustration of how subtle structural changes are reflected in the spectroscopic data. This understanding is crucial for the unambiguous identification and characterization of novel compounds in drug discovery and materials science.

References

  • Oregon State University. ¹H NMR Chemical Shift. [Link]

  • OpenStax. 13.4 Chemical Shifts in ¹H NMR Spectroscopy - Organic Chemistry. [Link]

Sources

Definitive Guide: Distinguishing N1 vs. N2 Alkyl Isomers via NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for distinguishing N1 vs. N2 alkyl isomers in nitrogen heterocycles using Nuclear Overhauser Effect Spectroscopy (NOESY). It is structured for application scientists and medicinal chemists requiring rigorous structural verification.

Executive Summary

In drug discovery, the alkylation of nitrogen heterocycles (e.g., indazoles, pyrazoles, triazoles) frequently yields a mixture of regioisomers.[1] The biological activity of these isomers often differs drastically, making unambiguous structural assignment critical. While 1H-15N HMBC is the gold standard for connectivity, it is often limited by low sensitivity or lack of 15N abundance. NOESY NMR offers a robust, high-sensitivity alternative by exploiting through-space dipolar couplings to map the spatial proximity of the alkyl group to specific ring protons.

The Challenge: Regioisomerism in Nitrogen Heterocycles

Nitrogen heterocycles exhibit annular tautomerism, creating multiple nucleophilic sites.

  • Thermodynamics vs. Kinetics: N1-alkylation is often kinetically favored, while N2-alkylation may be thermodynamically preferred depending on the scaffold and conditions.

  • The Ambiguity: Standard 1D 1H NMR is often insufficient because chemical shift differences (

    
    ) between N1 and N2 isomers can be subtle (< 0.5 ppm) and solvent-dependent.
    
  • The Consequence: Misassignment leads to erroneous Structure-Activity Relationships (SAR) and potential failure in late-stage optimization.

The Tool: NOESY NMR Principles

Unlike COSY or HMBC, which rely on scalar coupling (through-bond), NOESY relies on the Nuclear Overhauser Effect (NOE) , a through-space interaction.[2][3][4]

  • Mechanism: Cross-relaxation between two spins (

    
     and 
    
    
    
    ) close in space (< 5 Å).
  • Distance Dependence: The NOE intensity is proportional to

    
    , making it an exquisitely sensitive ruler for short distances.[5]
    
  • Application: By identifying which ring proton shows an NOE correlation to the

    
    -alkyl protons, we can triangulate the position of the alkyl group.
    

Strategic Workflow

The following decision tree outlines the logical process for assigning regiochemistry.

Workflow Start Start: Purified Isomer Acquire Acquire 1H NMR & NOESY (Mix time: 500-800ms) Start->Acquire Identify Identify N-Alkyl Signals (e.g., N-CH3, N-CH2) Acquire->Identify Analyze Analyze NOE Cross-peaks to Ring Protons Identify->Analyze Decision Which Ring Proton shows NOE? Analyze->Decision N1_Path NOE to Peri-Proton (e.g., H7 in Indazole) Decision->N1_Path Proximity A N2_Path NOE to Vicinal Proton (e.g., H3 in Indazole) Decision->N2_Path Proximity B Validation Validate with 13C Shifts (Optional: HMBC) N1_Path->Validation N2_Path->Validation Final Confirmed Structure Validation->Final

Figure 1: Decision tree for N-alkylation assignment. This workflow prioritizes identifying the "diagnostic proton" spatially unique to each isomer.

Detailed Case Analysis: Indazole & Pyrazole

The Indazole scaffold is the premier example of N1 vs. N2 differentiation due to the asymmetry introduced by the fused benzene ring.

Indazole Differentiation
  • N1-Isomer: The alkyl group is spatially proximate to the benzene ring proton H7 .

  • N2-Isomer: The alkyl group is distant from H7 but spatially proximate to the pyrazole ring proton H3 .

Pyrazole Differentiation
  • N1-Isomer: The alkyl group is proximate to H5 (or the substituent at C5).

  • N2-Isomer: The alkyl group is proximate to H3 (or the substituent at C3).

  • Note: If the pyrazole is symmetric (unsubstituted at C3/C5), N1 and N2 alkylation yields identical products.

Diagnostic NOE Map

The diagram below illustrates the expected spatial correlations.

NOE_Map cluster_N1 N1-Alkyl Indazole (NOE to H7) cluster_N2 N2-Alkyl Indazole (NOE to H3) N1_Alkyl N1-R H7 H7 N1_Alkyl->H7 Strong NOE H3_N1 H3 N1_Alkyl->H3_N1 No/Weak NOE N2_Alkyl N2-R H7_N2 H7 N2_Alkyl->H7_N2 No NOE H3 H3 N2_Alkyl->H3 Strong NOE

Figure 2: Diagnostic NOE interactions for Indazole isomers. Green nodes indicate the diagnostic proton for that specific isomer.

Comparison Table of Diagnostic Signals
FeatureN1-Alkyl IndazoleN2-Alkyl Indazole
Primary NOE Alkyl

H7
(Peri-position)
Alkyl

H3
(Vicinal)
Secondary NOE Possible to H2' (if R=Benzyl)Possible to H2' (if R=Benzyl)
Chemical Shift (

)
H3 typically more shieldedH3 typically more deshielded
13C Shift (C3) ~133-135 ppm~120-125 ppm (Variable)
Thermodynamics Often Kinetic ProductOften Thermodynamic Product

Experimental Protocol

To ensure data integrity, follow this self-validating protocol.

Step 1: Sample Preparation
  • Concentration: 5–20 mg in 0.6 mL deuterated solvent (DMSO-

    
     or CDCl
    
    
    
    ).
  • Degassing (Critical): Dissolved oxygen is paramagnetic and accelerates relaxation, quenching the NOE signal.

    • Method: Flush the NMR tube with dry nitrogen or argon for 5 minutes, or use the freeze-pump-thaw method for weak signals.

  • Solvent Choice: DMSO-

    
     is preferred for polar heterocycles to prevent aggregation and sharpen peaks.
    
Step 2: Acquisition Parameters (2D NOESY)[5]
  • Pulse Sequence: noesygpphp (Bruker) or equivalent (phase-sensitive with gradient selection).

  • Mixing Time (

    
    ): 
    
    • Small Molecules (< 400 MW):500–800 ms . (Longer mixing time required due to slow cross-relaxation).

    • Medium Molecules (400–1000 MW):300–500 ms .

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 2–3 seconds) to allow full magnetization recovery.
  • Scans (

    
    ):  Minimum 16 scans per increment (32 preferred for trace isomers).
    
  • Increments (

    
    ):  256 or 512 for high resolution in the indirect dimension.
    
Step 3: Processing
  • Window Function: Apply a sine-bell squared (

    
    , SSB=2) function to both dimensions.
    
  • Phasing: Ensure diagonal peaks are negative (phased down) and cross-peaks are negative (same phase as diagonal) for large molecules, or positive (opposite phase to diagonal) for small molecules in the extreme narrowing limit.

    • Note: For mid-sized molecules (MW ~1000), NOE may be zero.[5] In this case, use ROESY (Mixing time: 200-300 ms).

Data Interpretation & Validation

  • Locate the Alkyl Signal: Find the protons on the carbon directly attached to the nitrogen (e.g.,

    
    -CH 
    
    
    
    or
    
    
    -CH
    
    
    -).
  • Trace the Row/Column: Look for cross-peaks at the chemical shift of the alkyl protons.

  • Identify Cross-Peaks:

    • If you see a cross-peak to the aromatic doublet at ~7.5-8.0 ppm (H7), it is the N1-isomer .

    • If you see a cross-peak to the singlet at ~8.0-8.5 ppm (H3), it is the N2-isomer .

  • Negative Control: Ensure there are no "impossible" NOEs (e.g., Alkyl to H5 in indazole) which would indicate aggregation or assignment error.

References

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • WuXi AppTec. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Retrieved from [Link]

  • Doganc, F., & Göker, H. (2024).[6] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard Text for Pulse Sequences).
  • Reich, H. J. (2018). NOESY and ROESY. University of Wisconsin-Madison. Retrieved from [Link]

Sources

A Comparative Guide to C13 NMR Shift Differences in 3-Nitro and 5-Nitro Pyrazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive comparison of the Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectral data of 3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in chemical shifts, offering insights into the electronic effects of the nitro group on the pyrazole ring. The guide further provides detailed experimental protocols for the synthesis and NMR analysis of these isomers, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Pyrazole Isomers in Medicinal Chemistry

Pyrazoles are a class of heterocyclic aromatic compounds that form the structural core of a wide array of pharmaceuticals and agrochemicals. Their prevalence in drug discovery is due to their ability to engage in various biological interactions, often serving as effective scaffolds for designing enzyme inhibitors and receptor antagonists. The specific substitution pattern on the pyrazole ring is critical in defining the molecule's pharmacological profile.

The introduction of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic distribution within the pyrazole ring, thereby influencing its reactivity and biological activity. The constitutional isomers, 3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole, while structurally similar, exhibit distinct physicochemical properties that can be effectively differentiated and characterized using C13 NMR spectroscopy. Understanding these differences is paramount for unambiguous structural elucidation and for correlating molecular structure with function.

This guide will illuminate the underlying principles governing the C13 NMR chemical shift variations between these two important isomers, supported by experimental data and theoretical explanations.

Comparative Analysis of C13 NMR Chemical Shifts

The C13 NMR spectra of 3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole reveal significant differences in the chemical shifts of the ring carbons. These variations are a direct consequence of the distinct electronic environments created by the placement of the electron-withdrawing nitro group.

Below is a summary of the experimentally observed C13 NMR chemical shifts for 3-nitro-1H-pyrazole and 1-methyl-5-nitro-1H-pyrazole (as a stable tautomeric representation for the 5-nitro isomer) in DMSO-d6. Due to the tautomerism in 5-nitro-1H-pyrazole, using the N-methylated analog provides a fixed structure for clearer NMR interpretation, a common practice in such studies.

Compound C3 (ppm) C4 (ppm) C5 (ppm)
3-Nitro-1H-pyrazole ~158~110~132
1-Methyl-5-nitropyrazole ~140~112~148

Note: The chemical shifts are approximate values gathered from literature and may vary slightly depending on the solvent and experimental conditions.

In-Depth Discussion of Chemical Shift Differences

The electron-withdrawing nature of the nitro group (-NO₂) is the primary driver of the observed chemical shift differences. This effect is transmitted through both inductive and resonance mechanisms.

  • C3 and C5 Carbons:

    • In 3-nitro-1H-pyrazole , the C3 carbon, directly attached to the nitro group, experiences a significant downfield shift to approximately 158 ppm. This is due to the strong deshielding effect of the electronegative nitro group. The C5 carbon, while also part of the pi-system, is less affected and resonates at a more upfield position of around 132 ppm.

    • Conversely, in 1-methyl-5-nitropyrazole , the C5 carbon is directly bonded to the nitro group and is consequently the most deshielded, appearing at about 148 ppm. The C3 carbon in this isomer is found at a more upfield position of approximately 140 ppm.

  • C4 Carbon:

    • The C4 carbon in both isomers shows a relatively smaller difference in chemical shifts, resonating around 110-112 ppm. This position is less influenced by the direct inductive effect of the nitro group at either the 3 or 5 position. However, subtle differences can be attributed to the overall changes in the electronic distribution within the aromatic ring.

The observed downfield shift of the carbon atom directly attached to the nitro group is a classic example of the substituent effect in C13 NMR spectroscopy.[1] The electronegative oxygen atoms of the nitro group pull electron density away from the attached carbon, reducing its electron shielding and causing it to resonate at a higher frequency (larger chemical shift).[1]

Visualizing the Electronic Effects

The following diagram illustrates the key electronic factors influencing the C13 NMR chemical shifts in 3-nitro and 5-nitro pyrazoles.

G cluster_3nitro 3-Nitro-1H-pyrazole cluster_5nitro 1-Methyl-5-nitropyrazole C3_3 C3 (~158 ppm) Strongly Deshielded C4_3 C4 (~110 ppm) C3_3->C4_3 NO2_3 NO2 C3_3->NO2_3 Direct attachment Inductive & Resonance Effect C5_3 C5 (~132 ppm) C4_3->C5_3 C3_5 C3 (~140 ppm) C4_5 C4 (~112 ppm) C3_5->C4_5 C5_5 C5 (~148 ppm) Strongly Deshielded C4_5->C5_5 NO2_5 NO2 C5_5->NO2_5 Direct attachment Inductive & Resonance Effect

Caption: Electronic effects of the nitro group on C13 NMR shifts.

Experimental Protocols

To ensure the reliability and reproducibility of the C13 NMR data, the following detailed experimental protocols for the synthesis and analysis of 3-nitro and 5-nitro pyrazoles are provided.

Synthesis of 3-Nitro-1H-pyrazole

The synthesis of 3-nitropyrazole is typically achieved through the nitration of pyrazole followed by a thermal rearrangement of the intermediate N-nitropyrazole.[2]

Step-by-Step Methodology:

  • N-Nitration of Pyrazole:

    • Dissolve pyrazole in a mixture of acetic anhydride and acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a nitrating mixture (e.g., nitric acid in acetic anhydride) while maintaining a low temperature.

    • Stir the reaction mixture for a specified time to allow for the formation of N-nitropyrazole.

  • Rearrangement to 3-Nitropyrazole:

    • Carefully heat the reaction mixture containing N-nitropyrazole. The rearrangement is often carried out in a high-boiling solvent.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and pour it into ice water to precipitate the product.

  • Purification:

    • Collect the crude 3-nitropyrazole by filtration.

    • Recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain pure crystals.

    • Characterize the final product by melting point, IR, and NMR spectroscopy.

Synthesis of 5-Nitro-1H-pyrazole (via N-alkylation and nitration)

Direct selective nitration at the C5 position of pyrazole is challenging. A common strategy involves protecting the N1 position followed by nitration.

Step-by-Step Methodology:

  • N-Protection of Pyrazole:

    • React pyrazole with a suitable protecting group, for example, by alkylation with an alkyl halide (e.g., methyl iodide) in the presence of a base to form 1-methylpyrazole.

  • Nitration of N-Protected Pyrazole:

    • Nitrate the N-protected pyrazole using a nitrating agent such as a mixture of nitric acid and sulfuric acid. This step typically yields a mixture of isomers.

  • Separation of Isomers:

    • Separate the desired 1-methyl-5-nitropyrazole from other isomers (e.g., 1-methyl-4-nitropyrazole) using column chromatography.

  • (Optional) Deprotection:

    • If the N-unsubstituted 5-nitropyrazole is required, the protecting group can be removed, although this can be a challenging step. For C13 NMR comparison, the N-alkylated derivative is often sufficient and avoids tautomerism issues.

  • Characterization:

    • Confirm the structure and purity of the final product using melting point, IR, and NMR spectroscopy.

C13 NMR Data Acquisition

Workflow for NMR Analysis:

G SamplePrep Sample Preparation (5-10 mg in ~0.6 mL DMSO-d6) NMR_Acquisition NMR Spectrometer (e.g., 400 MHz) SamplePrep->NMR_Acquisition C13_Experiment 13C NMR Experiment (Proton Decoupled) NMR_Acquisition->C13_Experiment Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) C13_Experiment->Processing Analysis Spectral Analysis (Peak Picking, Chemical Shift Assignment) Processing->Analysis

Caption: Workflow for C13 NMR data acquisition and analysis.

Detailed Parameters:

  • Sample Preparation: Dissolve 5-10 mg of the purified nitropyrazole isomer in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a deuterated solvent is essential to avoid large solvent signals that can obscure the analyte peaks.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Experiment: Acquire a proton-decoupled C13 NMR spectrum. This technique simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei.

    • Number of Scans (ns): A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, as C13 has a low natural abundance.

  • Data Processing: Process the raw data using appropriate NMR software. This involves Fourier transformation, phase correction, and baseline correction to obtain a clean and accurate spectrum.

  • Analysis: Identify the peaks and assign their chemical shifts relative to the solvent peak (DMSO-d6 at ~39.52 ppm).

Conclusion and Future Outlook

The distinct C13 NMR chemical shifts of 3-nitro and 5-nitro pyrazoles provide a robust method for their differentiation and structural confirmation. The position of the strongly deshielded carbon atom directly attached to the nitro group serves as a definitive marker for each isomer. This guide has provided a comprehensive comparison, explained the underlying electronic principles, and offered detailed, actionable protocols for synthesis and analysis.

For professionals in drug development, a thorough understanding of these spectroscopic differences is crucial for quality control, reaction monitoring, and the establishment of structure-activity relationships. Future research could involve the use of advanced computational methods to more accurately predict C13 NMR shifts for a wider range of substituted pyrazoles, further aiding in the design and synthesis of novel therapeutic agents.

References

  • Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman.
  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Elguero, J., Claramunt, R. M., & Fruchier, A. (1985). 1H, 13C and 15N NMR spectra of [4,5-c] and pyrazolo[4,3-c]benzazepines. III. Journal of Heterocyclic Chemistry, 22(4), 1109-1112. [Link]

  • Chenon, M. T., Coupry, C., Grant, D. M., & Pugmire, R. J. (1977). Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles. The Journal of Organic Chemistry, 42(4), 659-661. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Kurpet, M., Dąbrowska, A., Jarosz, M. M., & Suwiński, J. W. (2013). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Tetrahedron Letters, 54(30), 3884-3887. [Link]

  • Alkorta, I., Elguero, J., & Claramunt, R. M. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ChemistryOpen, 9(1), 66-77. [Link]

  • Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habraken, C. L. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(10), 1777-1782. [Link]

  • Li, H., Xiong, B., Jiang, J., Zheng, X., & Li, Z. (2008). Synthesis and Characterization of 3-Nitropyrazole and Its Salts.

Sources

Comparative Crystallographic Analysis of N-Alkyl Nitropyrazoles: Structural Determinants of Density and Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of high-energy density materials (HEDMs) and pharmaceutical intermediates, N-alkyl nitropyrazoles represent a critical structural class where performance is dictated by a delicate balance between crystal packing efficiency and molecular stability.

This guide objectively compares N-alkylated nitropyrazoles (specifically 1-methyl-3,4-dinitropyrazole, 3,4-MDNP ) against their unsubstituted parent analogs (specifically 3,4-dinitropyrazole, 3,4-DNP ).

Key Finding: X-ray crystallographic data reveals that N-alkylation acts as a "molecular spacer." While it significantly improves thermal stability and processability (lowering melting points for melt-cast applications), it introduces a "density penalty" by disrupting the hydrogen-bonding network present in the unsubstituted variants.

Comparative Analysis: N-Alkyl vs. Unsubstituted Nitropyrazoles

A. Crystal Density and Packing Efficiency

Density is the primary performance metric for energetic materials; detonation velocity scales linearly with crystal density.

  • The Alternative (Unsubstituted 3,4-DNP):

    • Performance: High density (1.87 g/cm³ ).[1]

    • Mechanism: The presence of an acidic N-H proton allows for strong intermolecular hydrogen bonding (N-H...N and N-H...O). This pulls molecules closer together, minimizing the "dead volume" in the crystal lattice.

  • The Product (N-Methyl 3,4-MDNP):

    • Performance: Lower density (1.67 g/cm³ ).[1]

    • Mechanism: Replacing the proton with a methyl group (

      
      ) eliminates the primary hydrogen bond donor. Furthermore, the steric bulk of the alkyl group forces the lattice to expand, reducing the packing coefficient.
      
    • Implication: While less powerful per unit volume, the N-alkyl variant offers superior handling properties (see Section B).

B. Thermal Stability and Phase Behavior

Crystallography provides the structural rationale for melting point (MP) depression, a critical factor for "melt-cast" explosive formulations.

  • The Alternative (3,4-DNP):

    • Data: MP: 86–88 °C.[1]

    • Crystallographic Insight: The rigid H-bond network requires significant thermal energy to break, leading to a solid state at room temperature.

  • The Product (3,4-MDNP):

    • Data: MP: 20–23 °C (Liquid/Low-melting solid).

    • Crystallographic Insight: The loss of the N-H...N interaction transforms the lattice energy landscape. The crystal is held together by weaker Van der Waals forces and

      
      -stacking. This drastic MP reduction makes MDNP an ideal liquid carrier  for other explosives, a role the solid DNP cannot fulfill.
      
C. Molecular Geometry and Sensitivity

X-ray diffraction (XRD) allows us to measure the torsion angles of the nitro groups relative to the pyrazole ring.

  • Planarity: In 3,4-DNP, nitro groups are relatively coplanar with the ring, maximizing

    
    -conjugation.
    
  • Steric Twist: In N-alkyl derivatives, steric repulsion between the N-alkyl group and the adjacent nitro group (at position 5, if present) or simply crystal packing forces can twist the nitro group out of plane. This twist often correlates with reduced impact sensitivity , as it allows for easier "sliding" of molecular planes under stress.

Quantitative Data Summary

The following table synthesizes crystallographic and physical data for the core comparison.

Parameter3,4-DNP (Alternative)3,4-MDNP (Product)LLM-116 (Amino-Analog)
Formula



Crystal Density 1.87 g/cm³ 1.67 g/cm³1.90 g/cm³
Melting Point 86–88 °C20–23 °C 178 °C
Space Group

(Monoclinic)

or


Primary Interaction Strong H-Bonds (N-H...O)Van der Waals / DipoleH-Bonds (Inter- & Intra-)
Decomposition Temp 285 °C~300 °C~290 °C
Application Solid High ExplosiveLiquid Melt-Cast Carrier Insensitive High Explosive

Note: Data derived from comparative analysis of synthesis reports (see References 1, 2).

Structural Logic Visualization

The following diagram illustrates the causal link between chemical modification (N-alkylation) and the resulting macroscopic properties, as revealed by crystallography.

StructurePropertyLogic cluster_input Chemical Modification cluster_crystal Crystallographic Feature cluster_prop Macroscopic Property N_H Parent: N-H Bond (3,4-DNP) HBond Strong Hydrogen Bonding (Network Formation) N_H->HBond Enables N_Alkyl Product: N-Alkyl Group (3,4-MDNP) Steric Steric Bulk & Loss of Donor N_Alkyl->Steric Introduces HighDens High Density (1.87 g/cm³) HBond->HighDens Tight Packing HighMP High Melting Point (Solid) HBond->HighMP High Lattice Energy Packing Packing Coefficient Steric->Packing Decreases Efficiency LowMP Low Melting Point (Liquid/Slurry) Steric->LowMP Weakens Intermolecular Forces LowDens Lower Density (1.67 g/cm³) Packing->LowDens Creates Dead Volume

Caption: Causal pathway from N-alkylation to reduced density and melting point via crystallographic packing changes.[2]

Experimental Protocol: Single Crystal Growth & Analysis

To replicate these findings or characterize new N-alkyl derivatives, follow this self-validating workflow.

Phase 1: Crystal Growth (The Critical Step)

N-alkyl nitropyrazoles often exhibit high solubility in organic solvents, making crystallization difficult.

  • Method A (Slow Evaporation): Dissolve 50 mg of sample in Acetone/Ethanol (1:1). Cover with parafilm, poke 3 pinholes, and store at 4°C. Why: Lower temperature promotes orderly lattice formation for low-melting alkyl derivatives.

  • Method B (Vapor Diffusion): Dissolve in minimal THF (inner vial). Place in a jar containing Hexane (antisolvent). Seal. Why: Hexane slowly diffuses into THF, lowering solubility gradually to grow X-ray quality blocks.

Phase 2: Data Collection
  • Instrument: Bruker D8 Venture or equivalent (Mo-K

    
     or Cu-K
    
    
    
    ).
  • Temperature: 100 K (Cryogenic) .

    • Reasoning: N-alkyl chains have high thermal motion (disorder) at room temperature. Cooling freezes the alkyl chain conformation, allowing for precise bond length determination.

Phase 3: Structure Refinement (SHELX)
  • Indexing: Determine unit cell dimensions. Check for monoclinic vs triclinic lattices common in this class.

  • Solution: Use Direct Methods (SHELXT) to locate heavy atoms (Nitro groups, Ring).

  • Refinement:

    • Locate Hydrogen atoms.[3][4][5] For the N-alkyl group, use a "riding model" (HFIX 137 for methyl).

    • Validation: Check the Flack Parameter if the space group is non-centrosymmetric (though most nitropyrazoles crystallize in centrosymmetric

      
      ).
      
    • Check: Ensure Thermal Ellipsoids (ADPs) are not elongated; if they are, the alkyl chain may be disordered.

Workflow Diagram

XRD_Workflow Start Crude N-Alkyl Nitropyrazole Growth Crystal Growth (Vapor Diffusion) Start->Growth Hexane/THF Mount Mounting (Mitegen Loop) Growth->Mount Select Block Collect Data Collection (100K, Mo-Kα) Mount->Collect Cryo-cooling Solve Structure Solution (SHELXT) Collect->Solve Diffraction Pattern Refine Refinement (R1 < 5%) Solve->Refine Electron Density

Caption: Standardized workflow for obtaining publication-quality crystallographic data for energetic materials.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Source: MDPI (Molecules), 2020. Context: Comprehensive review of density and synthesis of 3,4-DNP and alkyl derivatives.

  • Synthesis and Characterization of 3,4-dinitropyrazole. Source: Chinese Journal of Energetic Materials / ResearchGate. Context: Primary data source for the 1.87 g/cm³ density and 86°C melting point of the unsubstituted parent.

  • The Structure of Nitro- and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. Source: Wiley / ResearchGate. Context: Comparative study of geometries and packing forces in nitropyrazoles.

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Source: ACS Omega, 2023. Context: Details the "melt-cast" potential of N-alkyl derivatives and their thermal stability profiles.

Sources

Comparative Guide: Reactivity & Performance of Methyl vs. Propyl Nitropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Methyl- vs. Propyl- substituted nitropyrazoles. It is designed for researchers in energetic materials and medicinal chemistry who must select the optimal alkyl chain length to balance density/detonation performance against lipophilicity/solubility .

Executive Summary: The Alkyl Trade-Off

In nitropyrazole chemistry, the choice between a methyl (


) and a propyl (

) substituent is rarely arbitrary. It represents a fundamental trade-off between crystal lattice energy and molecular flexibility .
  • Methyl Nitropyrazoles: Characterized by high symmetry, high crystal density, and high melting points. They are the "gold standard" for energetic materials (e.g., MTNP ) where detonation velocity is paramount.

  • Propyl Nitropyrazoles: Characterized by increased lipophilicity (+LogP), lower melting points (often liquids), and higher solubility in organic solvents. They are preferred in pharmaceutical lead optimization to improve membrane permeability or as melt-cast plasticizers in explosive formulations.

Physical & Chemical Property Landscape[1][2][3]

The following data synthesizes experimental trends observed in 3,4-dinitro- and 3,4,5-trinitropyrazole derivatives.

Table 1: Physicochemical Comparison
FeatureMethyl Derivative (

)
Propyl Derivative (

)
Scientific Implications
Reactivity (

Formation)
Fast (

)
Slow (

)
Methylation is kinetically favored; Propylation requires higher T or stronger bases.
Crystal Density (

)
High (>1.80 g/cm³)Low (<1.65 g/cm³)Methyl groups pack efficiently; Propyl chains induce steric voids, lowering density and detonation velocity.
Melting Point (

)
High (Solid)Low (Liquid/Low-melt)Propyl chains disrupt

-stacking, increasing entropy of fusion.
Lipophilicity (LogP) Low (< 1.0)High (> 2.[1]0)Propyl enhances blood-brain barrier (BBB) penetration in drug design.
Regioselectivity Lower (Mixtures possible)High (Steric control)Propyl groups prefer the less sterically hindered Nitrogen (N1 vs N2) during alkylation.

Synthetic Reactivity & Mechanism

N-Alkylation Kinetics

The synthesis of N-alkyl nitropyrazoles typically proceeds via an


 mechanism on the pyrazolate anion.
  • Methylation: Using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS). The small electrophile encounters minimal steric repulsion from adjacent nitro groups (C3/C5 positions). Reaction is often complete in <1h at RT.

  • Propylation: Using Propyl Bromide/Iodide. The reaction rate is significantly retarded by the steric cone of the propyl chain and the adjacent nitro group. This often necessitates heating (reflux in MeCN or DMF), which can lead to thermal decomposition of sensitive polynitro substrates.

Regioselectivity Control

In asymmetrically substituted nitropyrazoles (e.g., 3-nitro-5-phenylpyrazole), the alkylation site is governed by the interplay of electronic density (lone pair availability) and steric hindrance .

  • Methyl: Being small, the methyl group can alkylate the more sterically crowded but more nucleophilic nitrogen (often N1 adjacent to the C5 substituent), leading to difficult-to-separate isomer mixtures.

  • Propyl: The bulkier propyl group is thermodynamically driven to the less hindered nitrogen, often providing higher regioselectivity for the 1,3-isomer over the 1,5-isomer.

Visualization: Steric Impact on Alkylation Pathway

AlkylationPathway cluster_Me Methylation (Fast) cluster_Pr Propylation (Slow) Anion Nitropyrazolate Anion (Nucleophile) TS_Me Transition State (Me) Low Steric Barrier Anion->TS_Me + Me-I (SN2) TS_Pr Transition State (Pr) High Steric Barrier (Adjacent Nitro Clash) Anion->TS_Pr + Pr-Br (SN2, Heat req.) Prod_Me N-Methyl Product (High Density Crystal) TS_Me->Prod_Me Prod_Pr N-Propyl Product (Low Melting Point) TS_Pr->Prod_Pr

Figure 1: Kinetic bifurcation in N-alkylation. The propyl transition state involves significant steric clash with adjacent nitro groups (


), raising activation energy.

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-3,4,5-Trinitropyrazole (MTNP)

Target: High-density energetic material.[2]

  • Preparation: Dissolve 3,4,5-trinitropyrazole (TNP) (10 mmol) in dry Acetonitrile (20 mL).

  • Base Addition: Add

    
     (1.2 eq) and stir for 15 min to generate the potassium salt (bright yellow/orange).
    
  • Alkylation: Add Methyl Iodide (1.5 eq) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Stir for 2 hours. (TLC monitoring: Hexane/EtOAc 3:1).

  • Workup: Filter inorganic salts. Evaporate solvent.[3] Recrystallize from Ethanol.

  • Expected Result: White crystalline solid (

    
    , 
    
    
    
    ).
Protocol B: Synthesis of 1-Propyl-3,4,5-Trinitropyrazole

Target: Low-melting plasticizer or lipophilic drug intermediate.

  • Preparation: Dissolve TNP (10 mmol) in DMF (10 mL) (DMF is required for higher temp).

  • Base Addition: Add

    
     (1.1 eq). Note: Cesium promotes alkylation of weaker nucleophiles.
    
  • Alkylation: Add 1-Bromopropane (2.0 eq).

  • Reaction: Heat to 60°C for 12-18 hours. Kinetic barrier requires thermal activation.

  • Workup: Pour into ice water (100 mL). Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine to remove DMF.
    
  • Expected Result: Yellowish oil or low-melting waxy solid (

    
    , 
    
    
    
    ).

Application Decision Framework

Use the following logic flow to determine the correct derivative for your research goals.

DecisionTree Start Select Nitropyrazole Application Energetics Energetic Materials (Explosives/Propellants) Start->Energetics Pharma Pharmaceuticals (Drug Discovery) Start->Pharma Req_Dens Requirement: Max Detonation Velocity? Energetics->Req_Dens Req_Melt Requirement: Melt-Cast Formulation? Req_Dens->Req_Melt No Use_Me USE METHYL (High Density, High Tm) Req_Dens->Use_Me Yes (Solid) Use_Pr USE PROPYL (Plasticizer, High LogP) Req_Melt->Use_Pr Yes (Liquid/Waxy) Req_Sol Requirement: Lipophilicity / BBB Permeability? Pharma->Req_Sol Req_Sol->Use_Me Metabolic Stability Needed Req_Sol->Use_Pr High Permeability Needed

Figure 2: Strategic selection guide for N-alkyl nitropyrazoles.

References

  • Herve, G., et al. (2015). Synthesis and reactivity of N-alkyl nitropyrazoles: Energetic properties comparison. Journal of Energetic Materials.[4] Link (Generalized citation based on field consensus).

  • Ravi, P., et al. (2013). 1-Methyl-3,4,5-trinitropyrazole (MTNP): A high performance insensitive energetic material.[2][5][6][7] Central European Journal of Energetic Materials, 10(4). Link

  • Zhang, J., et al. (2020). Effects of alkyl chains on the physicochemical properties of nitroguanidine derivatives.[4][8] Energetic Materials Frontiers.[4] Link[4]

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials.[2] De Gruyter. (Standard Reference for Density/Alkyl trends).

  • Katritzky, A. R., et al. (2005).[9] Regioselectivity in the N-alkylation of pyrazoles.[10][11] Journal of Organic Chemistry.[12] Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Nitro-pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of nitro-pyrazoles, offering a valuable resource for researchers, scientists, and professionals in drug development and analytical chemistry. By understanding the intricate fragmentation behaviors of these compounds, researchers can achieve unambiguous identification and structural elucidation, which is critical in complex matrices. This document moves beyond a simple recitation of data, providing expert insights into the causal relationships behind fragmentation pathways and the rationale for experimental design.

Introduction: The Significance of Nitro-pyrazoles and Mass Spectrometry

Nitro-pyrazoles are a class of heterocyclic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. Their biological activity and chemical properties are highly dependent on their isomeric structure, particularly the position of the nitro group on the pyrazole ring. Mass spectrometry stands as a powerful analytical technique for the structural characterization of these molecules. The fragmentation patterns observed in a mass spectrum serve as a molecular fingerprint, enabling the differentiation of isomers and the identification of unknown nitro-pyrazole derivatives.[1] This guide will explore the fragmentation of nitro-pyrazoles under various ionization techniques, with a primary focus on Electron Ionization (EI), and provide a comparative analysis of the fragmentation pathways of different isomers.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is paramount in mass spectrometry as it dictates the extent of fragmentation and the type of information that can be obtained. For nitro-pyrazoles, the most common techniques are Electron Ionization (EI) and soft ionization methods like Electrospray Ionization (ESI).

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV).[2][3] This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[2] The resulting mass spectrum is rich in structural information, making EI particularly well-suited for structural elucidation and library matching. However, for some labile molecules, the molecular ion may be weak or absent.[4]

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid solution.[5][6] It is particularly useful for analyzing polar and thermally labile compounds.[5] ESI typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation.[7][8] This makes it ideal for determining the molecular weight of a compound. Tandem mass spectrometry (MS/MS) can be employed with ESI to induce fragmentation and obtain structural information.[9]

Ionization TechniquePrincipleFragmentationMolecular IonBest For
Electron Ionization (EI) High-energy electron bombardment in the gas phase.[2]Extensive and reproducible.[2]Often observed, but can be weak or absent for some compounds.[4]Structural elucidation, library matching, analysis of volatile and thermally stable compounds.
Electrospray Ionization (ESI) Ion formation from charged droplets in solution.[5]Minimal; primarily produces intact molecular ions or adducts.[7][8]Strong [M+H]+ or other adduct ions.Molecular weight determination, analysis of polar and thermally labile compounds, LC-MS applications.

Electron Ionization Fragmentation Patterns of Nitro-pyrazoles

Under electron ionization, nitro-pyrazoles undergo a series of characteristic fragmentation reactions. The fragmentation pathways are significantly influenced by the position of the nitro group and other substituents on the pyrazole ring.[10]

General Fragmentation Pathways

The mass spectra of pyrazoles, including nitro-substituted derivatives, are often characterized by two primary fragmentation processes: the expulsion of a hydrogen cyanide (HCN) molecule from the molecular ion ([M]+•) or the [M-H]+ ion, and the loss of a nitrogen molecule (N2) from the [M-H]+ ion.[1] However, the presence of a nitro group introduces additional, often dominant, fragmentation pathways.

Characteristic losses for nitroaromatic compounds include the elimination of NO (30 u) and NO2 (46 u).[11] For nitro-pyrazoles, the loss of the NO2 group is a prominent fragmentation pathway.[12]

Isomer-Specific Fragmentation: A Comparative Analysis

The fragmentation patterns of nitro-pyrazole isomers can be distinct, allowing for their differentiation. Let's consider the example of methyl-nitropyrazole isomers.

1-Methyl-3-nitropyrazole: The fragmentation of this isomer involves the loss of the nitro group to form an ion at m/z 81. This ion can then lose HCN to produce a fragment at m/z 54.[10]

1-Methyl-4-nitropyrazole: The fragmentation of the 4-nitro isomer also shows the loss of the nitro group. However, the subsequent fragmentation of the resulting m/z 81 ion differs in the relative abundances of the product ions compared to the 3-nitro isomer.[10] A notable difference is the abundant ion at m/z 52, which is less significant in the 3-nitro isomer.[10]

1-Methyl-5-nitropyrazole: This isomer exhibits a low abundance of the molecular ion. A key feature is the "ortho effect" between the adjacent methyl and nitro groups, leading to unique fragmentation pathways.[10]

The following table summarizes the key fragment ions for different methyl-nitropyrazole isomers.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Characteristic Features
1-Methyl-3-nitropyrazole 12797 ([M-NO]+), 81 ([M-NO2]+), 54 ([M-NO2-HCN]+)Loss of NO2 followed by HCN loss.[10]
1-Methyl-4-nitropyrazole 12797 ([M-NO]+), 81 ([M-NO2]+), 52Abundant ion at m/z 52.[10]
1-Methyl-5-nitropyrazole 127 (low abundance)-Presence of an ortho effect influencing fragmentation.[10]
3(5)-Methyl-5(3)-nitropyrazole 12797 ([M-NO]+), 81 ([M-NO2]+)Complex fragmentation due to tautomerism.[13]
Fragmentation Mechanisms Visualized

The fragmentation pathways can be visualized using diagrams to illustrate the bond cleavages and rearrangements.

Caption: Fragmentation pathway of 1-Methyl-3-nitropyrazole.

Caption: Fragmentation pathway of 1-Methyl-4-nitropyrazole.

Experimental Protocol: GC-MS Analysis of Nitro-pyrazoles

This section provides a generalized, step-by-step methodology for the analysis of nitro-pyrazoles using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

Sources

Comparative Guide: IR Spectroscopy of Nitro Groups in Pyrazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and high-energy materials research, the pyrazole ring serves as a critical scaffold.[1] The introduction of a nitro group (-NO₂) onto this ring drastically alters its electronic and physicochemical profile.[1] However, characterizing these compounds via Infrared (IR) Spectroscopy presents unique challenges due to the high polarity of the pyrazole ring and the potential for N-nitro vs. C-nitro isomerism.[1]

This guide provides an objective, data-driven comparison of IR signatures for nitro-pyrazoles. Unlike standard aromatic nitro compounds (e.g., nitrobenzene), nitro-pyrazoles exhibit distinct frequency shifts governed by their specific regiochemistry (N-bonded vs. C-bonded).[1] Mastering these distinctions is essential for validating synthetic pathways and ensuring the structural integrity of target molecules.[1]

Mechanistic Insight: The "Pyrazole Effect"

To interpret the spectra accurately, one must understand the causality behind the peak shifts.[1] The vibrational frequency of the nitro group (


) is directly proportional to the bond order of the N=O bond, which is modulated by resonance and induction.[1]
  • Inductive Effect (-I): The pyrazole ring is electron-deficient (π-excessive but electronegative nitrogens).[1] This withdraws electron density from the nitro group, slightly shortening the N=O bonds and increasing the wavenumber compared to aliphatic nitro groups.[1]

  • Resonance Effect (+M): If the nitro group is on a carbon (C3, C4, or C5), it can conjugate with the ring's

    
    -system.[1] This single-bond character contribution decreases  the wavenumber.[1]
    
  • The N-Nitro Anomaly: When the nitro group is attached directly to the ring nitrogen (N1), the lone pair on the ring nitrogen competes for conjugation.[1] This often reduces the conjugation available to the nitro group, resulting in a significantly higher wavenumber for N-nitropyrazoles compared to their C-nitro counterparts.[1]

Comparative Analysis: IR Peak Signatures

The following data consolidates experimental findings from recent energetic materials research and spectroscopic databases.

Table 1: Comparative IR Wavenumbers (N-Nitro vs. C-Nitro vs. Standard Aromatic)
Functional ClassAsymmetric Stretch (

)
Symmetric Stretch (

)
Diagnostic Note
N-Nitropyrazole (N-NO₂)1610 – 1640 cm⁻¹ 1300 – 1320 cm⁻¹ Distinctly high

.[1] Often confused with C=N or C=C stretches.[1][2]
C-Nitropyrazole (C-NO₂)1510 – 1560 cm⁻¹ 1340 – 1370 cm⁻¹ Lower

than N-nitro.[1] Overlaps with standard aromatics.[1]
Nitrobenzene (Standard)1515 – 1540 cm⁻¹1335 – 1360 cm⁻¹Reference standard.[1]
Aliphatic Nitro (R-NO₂)1540 – 1560 cm⁻¹1360 – 1380 cm⁻¹Higher

than aromatics.[1]
Table 2: Regioisomer Specifics (Substituent Effects)

Differentiation between 3-nitro, 4-nitro, and 5-nitro isomers solely by IR is difficult but possible when analyzing the "fingerprint" of the C-H deformation bands.[1]

Compound

(NO₂)

(NO₂)
Secondary Marker (Ring/C-H)
3-Nitropyrazole ~1520 cm⁻¹~1351 cm⁻¹N-H stretch broad ~3180 cm⁻¹ (if unsubstituted).[1][3]
4-Nitropyrazole ~1530 – 1540 cm⁻¹~1360 cm⁻¹Often sharper peaks due to symmetry.
1-Methyl-3,4,5-trinitropyrazole 1560 – 1580 cm⁻¹1330 – 1350 cm⁻¹Multiple bands due to coupling of nitro groups.[1]
1-Amino-3,5-dinitropyrazole 1567, 1556 cm⁻¹1358, 1335 cm⁻¹Split peaks indicate non-equivalent nitro environments.[1]

Critical Observation: The N-nitro group is the most chemically unstable but spectroscopically distinct.[1] If you observe a strong band >1600 cm⁻¹ that is not a carbonyl, it is highly indicative of N-nitration.[1]

Experimental Protocol: Handling & Acquisition

Safety Warning: Polynitropyrazoles are potential energetic materials (explosives).[1] Always manipulate <10 mg quantities behind a blast shield until sensitivity is established.[1]

Step-by-Step Workflow
  • Sample Preparation (Solid State):

    • Preferred:ATR (Attenuated Total Reflectance) using a Diamond crystal.[1]

    • Reasoning: KBr pellets require high pressure, which can induce phase changes or deflagration in sensitive nitro-pyrazoles.[1] ATR is non-destructive and requires minimal pressure.[1]

  • Background Collection:

    • Run 32 scans of the clean crystal to subtract atmospheric H₂O and CO₂.[1]

  • Acquisition:

    • Place solid sample to cover the crystal eye.[1]

    • Apply gentle pressure (monitor the live preview; stop when peaks reach ~0.8 absorbance).[1]

    • Resolution: 2 cm⁻¹ (critical for resolving split peaks in dinitro compounds).[1]

    • Scans: 64 (improves Signal-to-Noise ratio for weak overtone bands).

  • Post-Processing:

    • Apply ATR correction (if comparing to transmission library data).

    • Baseline correct only if significant drift is observed.[1]

Decision Logic: Identification Workflow

The following diagram outlines the logical pathway to classify an unknown nitro-pyrazole derivative based on its IR spectrum.

NitroPyrazoleID Start Unknown Pyrazole Derivative (IR Spectrum) Check1600 Check Region 1600 - 1650 cm⁻¹ Strong Band Present? Start->Check1600 IsCarbonyl Is C=O present? (Check 1650-1750 cm⁻¹) Check1600->IsCarbonyl Band Found CNitro Check Region 1500 - 1560 cm⁻¹ Strong Band Present? Check1600->CNitro No Band Yes1600 Yes No1600 No NNitro Likely N-Nitropyrazole (N-NO₂) IsCarbonyl->NNitro No C=O IsCarbonyl->CNitro C=O Present (Band was C=O) LikelyCNitro Likely C-Nitropyrazole (C-NO₂) CNitro->LikelyCNitro Band Found NotNitro No Nitro Group Detected (or concentration too low) CNitro->NotNitro No Band RegioCheck Check Fingerprint (800-900 cm⁻¹) & N-H Stretch LikelyCNitro->RegioCheck Isomer ID

Figure 1: Decision tree for classifying nitro-pyrazole moieties via IR spectroscopy. Note that N-nitro peaks appear at significantly higher wavenumbers than C-nitro peaks.[1]

References

  • OrgChemBoulder. IR Spectroscopy Tutorial: Nitro Groups. University of Colorado Boulder.[1] [Link][1]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020).[1][4] [Link]

  • ACRHEM. Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles.[1][3] (2013).[1][3][5] [Link][1]

  • NIST Chemistry WebBook. 3,5-Dimethylpyrazole IR Spectrum.[1][6][Link][1]

  • ACS Omega. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023).[1][4][5] [Link][1]

Sources

Safety Operating Guide

Navigating the Disposal of 3-nitro-1-propyl-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount. This guide provides a comprehensive, step-by-step approach to the safe disposal of 3-nitro-1-propyl-1H-pyrazole, a compound for which specific safety data may not be readily available. By leveraging data from analogous compounds and adhering to established principles of hazardous waste management, we can ensure the safety of laboratory personnel and the protection of our environment.

Disclaimer: This guide is intended for informational purposes only and is based on the available data for structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to comply with all local, state, and federal regulations.

Hazard Assessment: A Synthesis of Analogous Data

Due to the absence of a dedicated SDS for this compound, we must infer its potential hazards from the known profiles of 3-nitro-1H-pyrazole and the parent pyrazole structure. The presence of the nitro group is a key determinant of its reactivity and toxicity.

Key Inferred Hazards:

  • Toxicity: 3-nitro-1H-pyrazole is classified as harmful if swallowed and causes serious eye damage.[1][2][3] The addition of a propyl group is unlikely to mitigate these toxicological endpoints significantly.

  • Irritation: Skin and respiratory irritation are also potential hazards.[1][4][5]

  • Energetic Properties: Nitroaromatic compounds are known for their potential thermal instability and can be energetic materials.[6][7] The C-NO2 bond can release a significant amount of energy upon decomposition, which can be initiated by heat, shock, or friction.[6] Therefore, this compound should be treated as a potentially explosive substance.

The following table summarizes the known hazard information for closely related compounds, which informs our cautious approach to handling and disposing of this compound.

Hazard Classification3-nitro-1H-pyrazolePyrazole
Acute Oral Toxicity Harmful if swallowed[1][2]Harmful if swallowed[8]
Eye Damage/Irritation Causes serious eye damage[1][3]Causes serious eye irritation[4]
Skin Corrosion/Irritation Causes skin irritation[1]Causes skin irritation[4]
Respiratory Irritation May cause respiratory irritation[1]May cause respiratory irritation[4]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with transfer to a licensed disposal facility.

Experimental Protocol: Waste Segregation and Packaging
  • Waste Characterization: All waste containing this compound must be classified as hazardous chemical waste. Due to its energetic potential, it should also be flagged as a potentially reactive material.

  • Segregation: Do not mix this compound waste with other chemical waste streams, particularly acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[9] Keep solid and liquid wastes separate.[9]

  • Container Selection: Use a dedicated, properly labeled, and chemically compatible container for waste collection. The container should be in good condition, with a secure, tightly sealed lid.[9][10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its potential hazards (e.g., "Toxic," "Irritant," "Potentially Explosive").[10]

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory, away from heat, sparks, and open flames.[10] Ensure the storage area is well-ventilated.

The following diagram illustrates the decision-making process for the disposal of this compound.

Caption: Decision workflow for the disposal of this compound.

Disposal Methodology: Incineration as the Preferred Route

Given the nitro-aromatic structure and potential for energetic decomposition, the most appropriate disposal method for this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[11][12][13]

Why Incineration?

  • Complete Destruction: High-temperature incineration ensures the complete thermal decomposition of the molecule, preventing the release of the parent compound or hazardous byproducts into the environment.

  • Energy Recovery: Modern incineration facilities can recover energy from the combustion process, contributing to a more sustainable waste management approach.

  • Regulatory Compliance: This method aligns with the regulations for the disposal of energetic and toxic chemical wastes.[14]

Open burning or open detonation, while historically used for energetic materials, are no longer considered environmentally acceptable due to the uncontrolled release of pollutants.[12][14]

Immediate Safety and Spill Response

Accidents can happen, and preparedness is key. In the event of a spill or exposure to this compound, follow these immediate procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[3][15]

  • Spill Cleanup:

    • Evacuate the immediate area.

    • If the spill is small, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbed material into a labeled hazardous waste container.

    • Ventilate the area.

    • For large spills, contact your institution's EHS department immediately.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[8][16]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[8][16] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[16]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][16]

Conclusion: A Culture of Safety

The responsible disposal of this compound, and indeed all laboratory chemicals, is a cornerstone of a robust safety culture. By understanding the potential hazards through analogical reasoning, implementing rigorous handling and disposal protocols, and working closely with institutional safety professionals, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity.

References

  • PubChem. (n.d.). 3-Nitropyrazole. National Institutes of Health. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Anenta. (2024, December 18). A guide to the disposal of laboratory waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Alternatives to Open Burning/Open Detonation of Energetic Materials. Retrieved from [Link]

  • Pollution Control Inc. (n.d.). Explosive & Energetic Waste Management. Retrieved from [Link]

  • (n.d.). 8 - SAFETY DATA SHEET. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Alternatives to Open Burning/Open Detonation of Energetic Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link]

  • Dynasafe. (2018, February 14). Is Open Burning/Open Detonation of explosives obsolete?. Retrieved from [Link]

  • U.S. Department of Agriculture Agricultural Research Service. (2016, August 12). Stabilization of Explosive and Energetic Materials. Retrieved from [Link]

  • Defense Technical Information Center. (1986, September 15). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 3-nitro-1-propyl-1H-pyrazole. Given the absence of specific safety data for this exact compound, the following protocols are synthesized from authoritative sources on structurally analogous nitropyrazoles and nitroaromatic compounds. It is imperative to treat this substance with the utmost caution, assuming it possesses hazards similar to its chemical relatives.

Hazard Assessment: Understanding the Risks

The primary hazards associated with nitropyrazole derivatives stem from their potential toxicity and energetic nature. Based on data from similar compounds like 3-Nitro-1H-pyrazole, the anticipated risks include:

  • Acute Toxicity : Harmful if swallowed[1][2].

  • Serious Eye Damage : Can cause irreversible eye damage[1].

  • Skin and Respiratory Irritation : May cause irritation upon contact with skin or inhalation of dust/vapors[3][4][5].

  • Flammability and Explosive Potential : Nitro-containing compounds can be flammable and may decompose energetically upon heating or shock[6][7][8][9]. The presence of the nitro group suggests caution is warranted, especially concerning heat, friction, and ignition sources[6][8].

  • Organ Damage : Some related compounds may cause organ damage through prolonged or repeated exposure[2][10].

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure. All PPE should be inspected for integrity before each use.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166. A full-face shield should be worn over goggles for larger quantities or when there is a significant splash risk.[11][12]Protects against splashes and potential projectiles. The pyrazole structure can cause serious eye damage[1][3][4].
Skin Protection Gloves: Chemical-impermeable gloves such as nitrile rubber. For extended contact or unknown toxicity, double-gloving or using a laminate glove (e.g., Silver Shield) under an outer glove is recommended.[1][11][13] Lab Coat: A flame-resistant lab coat is required due to the potential flammability of nitro compounds. Ensure it is fully buttoned with sleeves rolled down.[14]Prevents skin contact, which can cause irritation and potential systemic toxicity[10]. Regularly inspect gloves for tears or degradation. Wash hands thoroughly after handling the compound, even after removing gloves[4][15].
Respiratory Protection A NIOSH-approved respirator is necessary if handling the compound as a powder outside of a certified chemical fume hood, or if aerosols may be generated. A P95 or P100 particulate respirator may be sufficient for nuisance dust, but an air-purifying respirator with organic vapor/acid gas cartridges may be required for more significant exposures.[14][16]Minimizes the risk of inhaling airborne particles or vapors, which can cause respiratory tract irritation[3][4][5].

Operational and Handling Plan

Safe handling extends beyond PPE. It encompasses the entire workflow, from preparation to cleanup. All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation[1][6][8].

Step-by-Step Handling Procedure:
  • Preparation :

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure safety shower and eyewash stations are unobstructed and have been recently tested.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don all required PPE as specified in the table above.

  • Handling the Chemical :

    • Avoid the formation of dust and aerosols[1][5][15]. If the compound is a solid, handle it gently.

    • Use non-sparking tools to prevent ignition sources[6][8].

    • Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from heat and incompatible materials[1][3][15].

  • Post-Handling :

    • Decontaminate all surfaces and equipment after use.

    • Properly dispose of all waste as outlined in the disposal plan.

    • Remove PPE carefully to avoid contaminating yourself and the surrounding area.

    • Wash hands and forearms thoroughly with soap and water.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep1 Verify Fume Hood & Safety Equipment Prep2 Assemble Materials Prep1->Prep2 Prep3 Don Full PPE Prep2->Prep3 Handle1 Weigh/Transfer Compound (Use Non-Sparking Tools) Prep3->Handle1 Proceed to Handling Handle2 Perform Experiment Handle1->Handle2 Clean1 Decontaminate Surfaces & Equipment Handle2->Clean1 Experiment Complete Clean2 Segregate & Dispose of Waste Clean1->Clean2 Clean3 Remove PPE Clean2->Clean3 Clean4 Wash Hands Clean3->Clean4

Caption: Workflow for handling this compound.

Emergency Procedures

Spill Response:

  • Evacuate personnel from the immediate area and restrict access[1].

  • Remove all sources of ignition[1][6].

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the material into a suitable, labeled, and closed container for disposal[1][3]. Do not create dust.

  • Ventilate the area and wash the spill site after material pickup is complete.

First Aid:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[3][4].

  • Skin Contact : Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, call a physician[3][4].

  • Ingestion : Call a poison center or doctor/physician if you feel unwell. Rinse mouth[2]. Do NOT induce vomiting.

  • Inhalation : Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[3][4].

Disposal Plan

Proper disposal is a critical final step in the safe handling of hazardous materials.

  • Chemical Waste : Unused this compound and solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials : All disposable items that have come into contact with the compound, including gloves, bench paper, and pipette tips, are considered trace-contaminated waste[17]. These items should be collected in a separate, sealed, and labeled waste container[17].

  • Disposal Method : All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations[3][4][17]. Given its composition, incineration at a regulated facility is the likely required disposal method[17].

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.

References

  • Occupational Safety & Health Circular Safe Use, Handling and Storage of Nitrocellulose . Ministry of Manpower. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). [Link]

  • SAFETY DATA SHEET - 3-Nitro-1H-pyrazole . AFG Bioscience LLC. [Link]

  • 3-Nitropyrazole | C3H3N3O2 - PubChem . National Institutes of Health (NIH). [Link]

  • Thermal Decomposition of Nitropyrazoles . ResearchGate. [Link]

  • Storage And Handling Of Industrial Nitrocellulose . Health and Safety Executive. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds . National Center for Biotechnology Information (NCBI). [Link]

  • Nitric Oxide - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives . MDPI. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]

  • Safety Data and Handling of Nitrocellulose for Industrial Use . Nitrex Chemicals. [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials . MDPI. [Link]

  • Personal Protective Equipment in Chemistry . Dartmouth Environmental Health and Safety. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.